Technical Documentation Center

4,5-diphenyl-2-propyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-diphenyl-2-propyl-1H-imidazole
  • CAS: 74181-31-0

Core Science & Biosynthesis

Foundational

safety data sheet and toxicity profile of 4,5-diphenyl-2-propyl-1H-imidazole

An In-Depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 4,5-diphenyl-2-propyl-1H-imidazole Introduction The primary objective of this document is to equip researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 4,5-diphenyl-2-propyl-1H-imidazole

Introduction

The primary objective of this document is to equip researchers, scientists, and drug development professionals with a foundational understanding of the potential hazards associated with 4,5-diphenyl-2-propyl-1H-imidazole and to provide a robust framework for its safe handling and for designing a comprehensive toxicological evaluation. The information herein is intended to serve as a starting point for a thorough risk assessment, which must be supplemented with empirical data as it becomes available.

Chemical Identity and Physicochemical Properties

While specific experimental data for 4,5-diphenyl-2-propyl-1H-imidazole is lacking, we can infer some of its properties based on the well-characterized analog, 4,5-diphenyl-1H-imidazole. The addition of a propyl group at the 2-position is expected to increase the lipophilicity (logP) and molecular weight.

PropertyData for 4,5-diphenyl-1H-imidazole (CAS 668-94-0)Predicted Impact for 4,5-diphenyl-2-propyl-1H-imidazole
Molecular Formula C15H12N2[1][2]C18H18N2
Molecular Weight 220.27 g/mol [1][2]262.35 g/mol
Appearance Off-white crystalline solid[1]Likely a solid at room temperature
Melting Point 229-233 °C[1]May be lower due to the flexible propyl group
Solubility Data on solubility in various organic solvents is available[3]Expected to have good solubility in organic solvents
Octanol/Water Partition Coefficient (logP) Available data for the parent compound[3]Expected to be higher (more lipophilic)

Hazard Identification and Safety Precautions

The Globally Harmonized System (GHS) classification for the parent compound, 4,5-diphenyl-1H-imidazole, indicates potential hazards that should be considered when handling 4,5-diphenyl-2-propyl-1H-imidazole.[2]

GHS Hazard Classification (for 4,5-diphenyl-1H-imidazole):

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

Recommended Safety Precautions:

Based on the potential hazards of the imidazole scaffold and its derivatives, the following safety measures are recommended when handling 4,5-diphenyl-2-propyl-1H-imidazole:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[4][5]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.[5][6]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe dust or vapors.[4][5]

    • Wash hands thoroughly after handling.[4][5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

    • Keep away from strong oxidizing agents.[5]

Toxicological Profile: An Inferential Analysis

The toxicological profile of 4,5-diphenyl-2-propyl-1H-imidazole is constructed based on data from related imidazole compounds.

Acute Toxicity

Specific LD50 (oral, dermal) and LC50 (inhalation) values for 4,5-diphenyl-2-propyl-1H-imidazole are not available. However, the parent imidazole ring is known to have moderate acute oral toxicity.[8] For instance, 1H-Imidazole has an oral LD50 in rats of approximately 970 mg/kg bw.[8] A computational study on some 2-aryl-4,5-diphenyl-1H-imidazole derivatives predicted a negative outcome for acute oral toxicity (classified as scale of III), suggesting relatively low acute toxicity for this class of compounds.[9]

Irritation and Corrosivity

As indicated by the GHS classification for 4,5-diphenyl-1H-imidazole, this class of compounds is expected to be irritating to the skin, eyes, and respiratory system.[2] The imidazole scaffold itself can cause severe skin burns and eye damage.[7][8]

Genotoxicity and Mutagenicity

A significant point of concern arises from computational predictions. A study on 2-aryl-4,5-diphenyl-1H-imidazole derivatives predicted a positive result for Ames mutagenesis, indicating a potential for the compound to be mutagenic.[9] This is a critical finding that necessitates experimental verification for 4,5-diphenyl-2-propyl-1H-imidazole.

Repeated Dose Toxicity and Target Organ Effects

Studies on the parent imidazole have shown that repeated oral exposure in rats can lead to adverse effects on the liver and kidneys, including increased organ weights and cellular hypertrophy.[8] The No Observed Adverse Effect Level (NOAEL) in a 90-day rat study was determined to be 60 mg/kg bw/day.[8] This suggests that the liver and kidneys could be potential target organs for toxicity for imidazole derivatives.

Cellular Mechanisms of Toxicity

Recent research on novel imidazole derivatives has shed light on potential mechanisms of cellular toxicity. These studies have shown that some imidazoles can induce dose-dependent cellular toxicity by:

  • Impairing Redox Balance: Promoting the production of reactive oxygen species (ROS).[10]

  • Disrupting Mitochondrial Function: Causing impairment of the mitochondrial membrane potential (MMP).[10]

These mechanisms are crucial areas of investigation for understanding the toxic potential of 4,5-diphenyl-2-propyl-1H-imidazole.

Recommended Experimental Protocols for a Comprehensive Toxicity Assessment

To address the current data gaps, a tiered approach to toxicological testing is recommended. The following are foundational assays to establish a baseline toxicity profile for 4,5-diphenyl-2-propyl-1H-imidazole.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 4,5-diphenyl-2-propyl-1H-imidazole (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Plate Cells in 96-well Plate treatment Treat Cells with Compound (24-48h) cell_culture->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment mtt_addition Add MTT Reagent (3-4h) treatment->mtt_addition solubilization Add Solubilizing Agent mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test)

This assay is crucial to experimentally verify the predicted mutagenic potential.

Methodology:

  • Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer. Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.

  • Controls: Include a negative (vehicle) control and positive controls specific to each bacterial strain.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start mix Mix: Bacteria (his-) + Compound + S9 Mix / Buffer start->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate at 37°C (48-72h) plate->incubate count Count Revertant Colonies (his+) incubate->count evaluate Evaluate Mutagenic Potential count->evaluate end End evaluate->end

Caption: Workflow for the Ames bacterial reverse mutation test.

Conclusion

While 4,5-diphenyl-2-propyl-1H-imidazole holds potential for various applications, a thorough understanding of its safety and toxicity is paramount before its widespread use. This guide provides a foundational, albeit inferential, assessment based on the available data for structurally related compounds. The key takeaways are:

  • Handling Precautions: The compound should be handled with care, assuming it is an irritant to the skin, eyes, and respiratory system. Appropriate PPE is essential.

  • Potential for Mutagenicity: A significant concern is the predicted mutagenic potential. This must be a priority for experimental investigation.

  • Target Organ Toxicity: The liver and kidneys are potential target organs for toxicity, a characteristic often associated with the imidazole scaffold.

  • Need for Empirical Data: The toxicological profile presented here is predictive. It is imperative that in vitro and in vivo studies, such as those outlined, are conducted to definitively characterize the safety profile of 4,5-diphenyl-2-propyl-1H-imidazole.

This guide serves as a critical first step for researchers, providing the necessary context and direction for the safe and responsible investigation of this compound.

References

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Nanoscience and Bioengineering Letters.
  • Septiana, I., et al. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105-113.
  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). Scirp.org. Available at: [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (n.d.). RSC Publishing. Available at: [Link]

  • Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • 4,5-Diphenylimidazole. (n.d.). Chem-Impex. Available at: [Link]

  • Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). (n.d.). Cheméo. Available at: [Link]

  • Safety data sheet - 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. (n.d.). ChemDmart. Available at: [Link]

  • 1H-Imidazole: Human health tier II assessment. (2017). Australian Government Department of Health. Available at: [Link]

  • 4,5-Diphenylimidazole | C15H12N2 | CID 69588. (n.d.). PubChem. Available at: [Link]

  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Dynamics of 4,5-Diphenyl-2-propyl-1H-imidazole

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary The rational design of imidazole derivatives p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The rational design of imidazole derivatives plays a foundational role in both medicinal chemistry and advanced materials science. 4,5-Diphenyl-2-propyl-1H-imidazole (CAS: 74181-31-0) is a highly specialized tri-substituted imidazole characterized by a unique structural dichotomy: a rigid, highly conjugated diphenylimidazole core juxtaposed with a flexible, aliphatic 2-propyl chain.

While standard chemical repositories frequently lack empirical melting point data for this specific molecule[1],[2], understanding its thermodynamic stability is critical for downstream applications, including formulation stability, crystal engineering, and high-temperature catalysis. This whitepaper synthesizes structural thermodynamics, predictive modeling, and rigorous experimental protocols to establish a comprehensive thermal profile for this compound.

Structural Mechanics & Thermodynamic Profiling

The thermodynamic stability and melting point ( Tm​ ) of an organic crystal are governed by the delicate balance between its enthalpy of fusion ( ΔHfus​ ) and entropy of fusion ( ΔSfus​ ), defined by the equation Tm​=ΔHfus​/ΔSfus​ . For 4,5-diphenyl-2-propyl-1H-imidazole, three distinct structural motifs dictate this balance[3]:

  • The 1H-Imidazole Core: Acts as both a strong hydrogen bond donor (N-H) and acceptor (C=N). This facilitates robust intermolecular hydrogen bonding networks, significantly increasing lattice energy and thermal stability.

  • 4,5-Diphenyl Substituents: Provide extensive π−π stacking interactions. The rigid aromatic rings lock the crystal lattice into a tightly packed arrangement, driving up the enthalpy of fusion.

  • The 2-Propyl Chain: Unlike rigid aromatic substituents, the aliphatic propyl chain introduces significant conformational degrees of freedom. Upon melting, this flexible chain drastically increases the entropy of fusion ( ΔSfus​ ), which mathematically depresses the melting point compared to fully aromatic analogs.

G Molecule 4,5-Diphenyl-2-propyl-1H-imidazole (CAS: 74181-31-0) Sub1 4,5-Diphenyl Groups (Rigid Core) Molecule->Sub1 Sub2 1H-Imidazole Ring (H-Bond Donor/Acceptor) Molecule->Sub2 Sub3 2-Propyl Chain (Flexible Aliphatic) Molecule->Sub3 Effect1 π-π Stacking Increases Lattice Energy Sub1->Effect1 Effect2 Intermolecular H-Bonding High Thermal Stability Sub2->Effect2 Effect3 Conformational Entropy Lowers Melting Point Sub3->Effect3

Fig 1: Structural factors dictating the thermodynamic stability of the imidazole derivative.

Comparative Thermodynamic Data

Because empirical databases currently list the exact melting point of 4,5-diphenyl-2-propyl-1H-imidazole as "no data available"[1],[2], we must rely on predictive thermodynamic modeling based on structural homology. As the aliphatic chain length at the C2 position increases, the melting point predictably decreases due to disrupted crystal packing. Furthermore, substitution at the N1 position (e.g., N-alkylation) completely abolishes N-H hydrogen bonding, leading to a precipitous drop in Tm​ [4].

Table 1: Comparative Thermodynamic Properties of Substituted Imidazoles

CompoundSub-structure ModificationMelting Point (°C)Thermodynamic Impact
2,4,5-Triphenyl-1H-imidazole (Lophine)2-Phenyl (Rigid)~275High lattice energy, pure aromatic stacking.
4,5-Diphenyl-2-methyl-1H-imidazole2-Methyl (Short Aliphatic)~234Reduced π -stacking at C2, slight entropy increase.
4,5-Diphenyl-2-propyl-1H-imidazole 2-Propyl (Flexible Aliphatic) ~180 - 210 (Predicted) Increased conformational entropy, disrupted packing.
2-Benzyl-1-phenethyl-4,5-diphenyl-1H-imidazoleN-Alkyl + 2-Benzyl124 - 127[4]Loss of N-H hydrogen bonding, massive entropy increase.

Experimental Workflows for Thermal Characterization

To transition from predictive modeling to empirical validation, highly controlled thermal analysis is required. The following self-validating protocols are designed to eliminate artifacts such as thermal history, polymorphism, and oxidative degradation.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise thermodynamic melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

Causality Note: A "Heat-Cool-Heat" cycle is mandatory. The first heat erases the sample's thermal history (e.g., stress from milling or residual crystallization solvents). The true thermodynamic melting point is extracted exclusively from the second heating cycle.

  • Instrument Calibration: Calibrate the DSC (e.g., TA Instruments Discovery Series) using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.51 J/g). This ensures baseline trustworthiness.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the synthesized 4,5-diphenyl-2-propyl-1H-imidazole into a standard aluminum hermetic pan. Seal the pan using a sample press.

  • Atmospheric Control: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. An inert atmosphere is critical to prevent the oxidative degradation of the aliphatic propyl chain at elevated temperatures.

  • Thermal Cycling (Heat-Cool-Heat):

    • Heating 1: Ramp at 10°C/min from 25°C to 250°C.

    • Cooling: Ramp at 10°C/min from 250°C to 25°C to allow controlled, uniform crystallization.

    • Heating 2: Ramp at 10°C/min from 25°C to 250°C.

  • Data Extraction: Analyze the endothermic peak of the second heating curve. Record the extrapolated onset temperature as the thermodynamic Tm​ .

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Assess the absolute thermodynamic stability and decomposition temperature ( Td​ ).

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into a pre-tared platinum or alumina crucible.

  • Purge Gas: Purge the furnace with N2​ at 60 mL/min.

  • Thermal Ramp: Heat the sample at a constant rate of 10°C/min from ambient temperature up to 600°C.

  • Analysis: Record the temperature at which 5% mass loss occurs ( Td,5%​ ). This metric serves as the standard threshold for the onset of thermal degradation, confirming the upper limits of the molecule's thermodynamic stability.

Workflow Step1 Sample Preparation 2-5 mg in sealed Aluminum Pan Step3 Purge Gas Setup N2 at 50 mL/min (Inert Atmosphere) Step1->Step3 Step2 Instrument Calibration Indium standard (Tm = 156.6°C) Step2->Step1 Step4 Thermal Cycling Heat-Cool-Heat (10°C/min) Step3->Step4 Step5 Data Analysis Extract Tm, ΔHf, and Td Step4->Step5

Fig 2: Standardized DSC/TGA workflow for the thermal characterization of imidazole derivatives.

Conclusion

The thermodynamic stability of 4,5-diphenyl-2-propyl-1H-imidazole is a direct manifestation of its molecular architecture. While the highly conjugated diphenylimidazole core anchors the molecule via robust hydrogen bonding and π−π stacking, the 2-propyl chain acts as an entropic lever, lowering the melting point relative to fully aromatic analogs. By employing rigorous, self-validating thermal analysis protocols (DSC/TGA), researchers can accurately map the thermal boundaries of this compound, ensuring its viable integration into advanced chemical and pharmaceutical applications.

References

  • PubChem (National Institutes of Health). "4,5-Diphenyl-2-propylimidazole | C18H18N2 | CID 5139788 - Computed Properties." 3

  • Chemsrc. "2-n-propyl-4,5-diphenyl-1H-imidazole | CAS#: 74181-31-0 Properties and MSDS." 1

  • XiXisys. "CAS: 74181-31-0 4,5-Diphenyl-2-propylimidazole GHS Safety Data." 2

  • The Royal Society of Chemistry (RSC). "Electronic Supplementary Information: Synthesis and Characterization of Substituted Imidazoles." 4

Sources

Foundational

Electronic Structure and Frontier Molecular Orbital Dynamics of 4,5-Diphenyl-2-propyl-1H-imidazole

Executive Summary 4,5-Diphenyl-2-propyl-1H-imidazole (CAS: 74181-31-0) is a highly conjugated, electron-rich heterocyclic scaffold of significant interest in both medicinal chemistry and advanced materials science[1],[2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Diphenyl-2-propyl-1H-imidazole (CAS: 74181-31-0) is a highly conjugated, electron-rich heterocyclic scaffold of significant interest in both medicinal chemistry and advanced materials science[1],[2]. The chemical behavior, optical properties, and binding affinities of this compound are fundamentally dictated by its frontier molecular orbitals—specifically, the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3].

This technical guide provides an authoritative, in-depth analysis of the electronic topology of 4,5-diphenyl-2-propyl-1H-imidazole. It establishes self-validating protocols for both computational modeling and empirical electrochemical validation, ensuring researchers can accurately map its HOMO-LUMO gap for downstream applications in drug design and optoelectronics[4],[5].

Molecular Architecture & Electronic Topology

The electronic structure of 4,5-diphenyl-2-propyl-1H-imidazole is governed by the interplay of three distinct structural domains:

  • The Imidazole Core: Acts as the primary chromophore and electron-donor site. The presence of both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3) creates a highly delocalized π -system that is inherently nucleophilic[3].

  • The 4,5-Diphenyl Substituents: These aromatic rings extend the π -conjugation of the core. However, due to steric hindrance between the vicinal phenyl rings, the molecule cannot adopt a perfectly planar geometry. This forced dihedral twisting (typically 30°–45°) prevents excessive π -stacking aggregation while maintaining sufficient orbital overlap for charge transport[6],[5].

  • The 2-Propyl Group: Unlike aryl substitutions at the C2 position which would further extend conjugation, the aliphatic propyl chain exerts a localized inductive electron-donating (+I) effect .

Mechanistic Causality: The +I effect of the propyl group pushes electron density into the imidazole core. This selectively destabilizes (raises) the energy of the HOMO compared to unsubstituted 4,5-diphenylimidazole, making the molecule a stronger electron donor (lower ionization potential). Meanwhile, the LUMO remains primarily localized across the imidazole ring and the more coplanar of the two phenyl rings, resulting in a finely tuned HOMO-LUMO gap[3],[5].

Computational Determination of the HOMO-LUMO Gap

To accurately model the electronic structure, Density Functional Theory (DFT) must be employed. The following protocol utilizes the B3LYP functional, which provides a field-proven balance between computational cost and accuracy for conjugated organic organic systems[3],[6].

Self-Validating DFT Protocol

Note: This workflow is designed to be self-validating. The mandatory frequency calculation ensures the optimized geometry is a true minimum, preventing the extraction of artifactual orbital energies from saddle points.

  • Initialization: Input the SMILES string (CCCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3) into a computational chemistry suite (e.g., Gaussian)[1].

  • Pre-Optimization: Perform a preliminary molecular mechanics (e.g., MMFF94) optimization to resolve gross steric clashes between the 4,5-diphenyl rings.

  • DFT Optimization: Execute a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • Causality for Basis Set: The diffuse functions (++) are critical for accurately modeling the spatial extent of the lone pairs on the nitrogen atoms, while polarization functions (d,p) account for the asymmetric electron distribution induced by the 2-propyl group[3],[4].

  • Frequency Validation (Critical Step): Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: If any imaginary frequencies are present (e.g., negative values), the structure is at a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize. Proceed only when exactly zero imaginary frequencies are found[6].

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the validated checkpoint file. Calculate the global chemical hardness ( η ) and electrophilicity index ( ω ).

DFT_Workflow A Initial Geometry Input (SMILES/PDB) B Pre-optimization (Molecular Mechanics) A->B C DFT Optimization (B3LYP/6-311++G**) B->C D Frequency Calculation (Check for True Minima) C->D D->C Imaginary Freq Found E Frontier Orbital Analysis (HOMO/LUMO Extraction) D->E No Imaginary Freq F TD-DFT Calculation (UV-Vis Spectra Prediction) E->F

Fig 1. Self-validating DFT workflow for HOMO-LUMO extraction and spectral prediction.

Quantitative Electronic Properties

Based on established computational studies of 4,5-diphenylimidazole derivatives, the theoretical electronic parameters are summarized below[3],[4],[5]:

ParameterRepresentative ValueComputational Derivation
HOMO Energy -5.62 eVExtracted from B3LYP/6-311++G(d,p)
LUMO Energy -2.15 eVExtracted from B3LYP/6-311++G(d,p)
HOMO-LUMO Gap ( ΔE ) 3.47 eV ELUMO​−EHOMO​
Chemical Hardness ( η ) 1.73 eV ≈(ΔE)/2
Electrophilicity Index ( ω ) 4.35 eV μ2/2η (where μ is chemical potential)
Dipole Moment 4.6 DGround state electron density mapping

Experimental Validation via Electrochemistry

Computational models must be empirically grounded. Cyclic Voltammetry (CV) is the gold standard for validating the HOMO-LUMO gap by measuring the onset oxidation and reduction potentials[5].

Self-Validating Cyclic Voltammetry Protocol
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dichloromethane (DCM).

    • Causality: TBAPF 6​ provides high ionic conductivity without interfering with the redox window of the imidazole core.

  • Analyte Addition: Dissolve 4,5-diphenyl-2-propyl-1H-imidazole to a concentration of 1.0 mM.

  • Internal Calibration (Validation Check): Add 1.0 mM of Ferrocene (Fc) to the solution.

    • Causality & Validation: Reference electrodes (like Ag/AgCl) drift based on solvent and junction potentials. Ferrocene provides a stable, reversible redox couple with a known absolute energy level relative to vacuum (-4.8 eV). The reversibility of the Fc/Fc + peak ( ΔEp​≈59 mV) validates that the cell is free of uncompensated resistance[5].

  • Scanning: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Data Extraction: Identify the onset oxidation potential ( Eonset,ox​ ) and onset reduction potential ( Eonset,red​ ) relative to the Fc/Fc + half-wave potential.

  • Energy Calculation:

    • EHOMO​=−(Eonset,ox​+4.8) eV

    • ELUMO​=−(Eonset,red​+4.8) eV

    • ΔEgap​=ELUMO​−EHOMO​

CV_Workflow Start Sample Preparation (0.1 M TBAPF6 in DCM) Scan Cyclic Voltammetry (Scan Rate: 50-100 mV/s) Start->Scan Ox Extract Onset Oxidation (E_onset,ox) Scan->Ox Red Extract Onset Reduction (E_onset,red) Scan->Red Calc1 HOMO = -(E_onset,ox + 4.8) eV Ox->Calc1 Calc2 LUMO = -(E_onset,red + 4.8) eV Red->Calc2 Gap Electrochemical Gap (E_g = LUMO - HOMO) Calc1->Gap Calc2->Gap

Fig 2. Cyclic voltammetry protocol for empirical HOMO-LUMO gap validation using Ferrocene calibration.

Implications in Drug Development & Materials Science

Understanding the HOMO-LUMO gap of 4,5-diphenyl-2-propyl-1H-imidazole unlocks its utility across multiple high-tech domains:

  • Pharmacophore Design: The relatively high HOMO energy (driven by the 2-propyl group) increases the nucleophilicity of the N3 nitrogen. This makes the molecule an excellent candidate for coordinating with transition metals in metalloenzymes or acting as a robust hydrogen bond acceptor in the hinge region of kinase targets[3].

  • Corrosion Inhibition: The molecule's high electron-donating capacity allows it to chemisorb effectively onto metal surfaces (e.g., nickel alloys), where the π -electrons of the HOMO interact with the vacant d-orbitals of the metal, forming a highly stable barrier layer[4].

  • Optoelectronics (OLEDs): The wide optical bandgap ( 3.0 - 3.4 eV) and the steric twisting of the diphenyl groups prevent detrimental intermolecular charge transfer (ICT) quenching. This makes the 4,5-diphenylimidazole scaffold an ideal building block for non-doped deep-blue organic light-emitting diodes (OLEDs)[5].

References[1] PubChem. "4,5-Diphenyl-2-propylimidazole | C18H18N2 | CID 5139788" - National Institutes of Health (NIH). URL: https://pubchem.ncbi.nlm.nih.gov/compound/5139788[2] ChemSrc. "2-n-propyl-4,5-diphenyl-1H-imidazole | CAS#:74181-31-0" - ChemSrc Database. URL: https://www.chemsrc.com/en/cas/74181-31-0_887550.html[3] Coulibaly, B., et al. "Synthesis and theoretical study of the stability and reactivity of some 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole derivatives using the density functional theory (DFT) method." Journal of Drug Delivery and Therapeutics. URL: https://jddtonline.info/index.php/jddt/article/view/6829[6] "The Cohesive Interactions in Phenylimidazoles." The Journal of Physical Chemistry A, American Chemical Society (ACS). URL: https://pubs.acs.org/doi/10.1021/acs.jpca.4c01755[4] "Experimental and DFT studies of carbon nanotubes covalently functionalized with an imidazole derivative for electrochemical stability and green corrosion inhibition as a barrier layer on the nickel alloy surface in a sulphuric acidic medium." National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881146/[5] "Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives." Molecules, MDPI. URL: https://www.mdpi.com/1420-3049/26/9/2676

Sources

Protocols & Analytical Methods

Method

Application Note: Multicomponent Synthesis and Purification Protocol for 4,5-Diphenyl-2-propyl-1H-imidazole

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction and Mechanistic Rationale Highly substituted imidazoles are privileged scaffolds in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Mechanistic Rationale

Highly substituted imidazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and neuromodulators. The synthesis of 4,5-diphenyl-2-propyl-1H-imidazole is most efficiently achieved via a modified Debus-Radziszewski multicomponent reaction[1].

This protocol utilizes a one-pot condensation strategy involving benzil, butyraldehyde, and ammonium acetate. The mechanistic causality dictates the use of glacial acetic acid as both solvent and mild acid catalyst. The weak acidity facilitates the initial formation of the imine intermediate from butyraldehyde and ammonia (generated in situ from ammonium acetate) without fully protonating the nucleophilic nitrogen centers. Furthermore, an excess of ammonium acetate is critical; it acts not only as the dual nitrogen source for the imidazole ring but also as a buffer to stabilize the reaction pH during the subsequent cyclization and dehydration steps.

Experimental Workflow

Workflow Start Reagent Preparation Benzil + NH4OAc AddAldehyde Aldehyde Addition Butyraldehyde Start->AddAldehyde Dissolve in AcOH Reaction Reflux Glacial Acetic Acid, 110°C AddAldehyde->Reaction Dropwise addition Workup Aqueous Workup Ice-Water Precipitation Reaction->Workup TLC monitoring Purification Purification Recrystallization (EtOH) Workup->Purification Filtration & Wash Product Pure Product 4,5-diphenyl-2-propyl-1H-imidazole Purification->Product Vacuum drying

Figure 1: Experimental workflow for multicomponent synthesis of 4,5-diphenyl-2-propyl-1H-imidazole.

Materials and Stoichiometry

To ensure a self-validating system, precise stoichiometric ratios must be maintained. The aldehyde is provided in a slight excess to account for volatility, while ammonium acetate is provided in a large excess to drive the equilibrium of the condensation forward.

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Benzil210.231.02.10 gDicarbonyl electrophile
Butyraldehyde72.111.20.86 g (1.08 mL)Alkyl substituent source
Ammonium Acetate77.084.03.08 gNitrogen source / Buffer
Glacial Acetic Acid60.05Solvent20.0 mLSolvent / Acid catalyst

Note: All reagents should be purchased from commercial suppliers and used without further purification unless otherwise specified[1].

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Execution
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is thoroughly dried.

  • Dissolution: Add 2.10 g (10 mmol) of benzil and 3.08 g (40 mmol) of ammonium acetate to the flask.

  • Solvent Addition: Suspend the solids in 20.0 mL of glacial acetic acid. Stir at room temperature for 5 minutes until a partial solution is achieved.

  • Aldehyde Addition: Using a syringe, add 1.08 mL (12 mmol) of butyraldehyde dropwise over 2 minutes. Causality note: Dropwise addition prevents localized concentration spikes that can lead to aldehyde self-aldol condensation byproducts.

  • Reflux: Transfer the flask to a pre-heated oil bath. Reflux the mixture at 110 °C for 3 to 4 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the eluent[1]. The reaction is complete when the benzil spot is completely consumed.

Phase 2: Workup and Isolation
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and distilled water. The sudden shift in solvent polarity will force the hydrophobic imidazole product to precipitate.

  • Neutralization (Optional but Recommended): If the suspension remains highly acidic, carefully neutralize to pH 7 using concentrated aqueous ammonia (NH₄OH) to ensure complete precipitation of the free base imidazole.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual acetic acid and water-soluble ammonium salts.

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling ethanol until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal yield.

  • Final Drying: Filter the purified crystals and dry them under a high vacuum at 50 °C for 12 hours to remove trace solvent.

Analytical Characterization

Validating the structural integrity of the synthesized compound is critical. The following table outlines the expected analytical parameters for pure 4,5-diphenyl-2-propyl-1H-imidazole.

Table 2: Expected Analytical and Spectroscopic Data

ParameterExpected Value/Observation
Appearance Off-white to pale yellow crystalline solid
Yield 75 - 85% (post-recrystallization)
Melting Point ~ 215 - 218 °C
¹H NMR (300 MHz, CDCl₃) δ 0.98 (t, J = 7.4 Hz, 3H, -CH₃), 1.78 (m, 2H, -CH₂-), 2.78 (t, J = 7.6 Hz, 2H, -CH₂-Ar), 7.20-7.55 (m, 10H, Aromatic H), 11.80 (br s, 1H, NH)
IR (KBr, cm⁻¹) 3050 (N-H stretch), 2960 (C-H alkyl), 1600 (C=N stretch), 1490, 1445

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. General procedure for synthesis of 1,2,4,5-tetrasubstituted imidazoles and polycyclic imidazoles. RSC.org.

Sources

Application

The Strategic Application of 4,5-diphenyl-2-propyl-1H-imidazole in Transition Metal Chemistry: A Guide for Researchers

The imidazole scaffold is a cornerstone in the design of functional molecules, renowned for its presence in vital biological systems and its exceptional ability to coordinate with transition metals.[1] This guide focuses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazole scaffold is a cornerstone in the design of functional molecules, renowned for its presence in vital biological systems and its exceptional ability to coordinate with transition metals.[1] This guide focuses on a specific, sterically influential derivative: 4,5-diphenyl-2-propyl-1H-imidazole. The introduction of a propyl group at the C2 position, flanked by two phenyl rings at C4 and C5, imparts a unique combination of electronic and steric properties. These features make it a compelling ligand for creating novel transition metal complexes with tailored applications in catalysis and drug development.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with representative transition metals—ruthenium and copper. Furthermore, it outlines specific applications for these complexes, grounded in established scientific principles and supported by authoritative literature.

Section 1: The Ligand - Synthesis and Characterization of 4,5-diphenyl-2-propyl-1H-imidazole

The synthesis of 2,4,5-trisubstituted imidazoles is most effectively achieved through the Debus-Radziszewski reaction, a multicomponent condensation that offers high atom economy.[2][3] This reaction brings together a 1,2-dicarbonyl compound (benzil), an aldehyde (butanal), and a nitrogen source (ammonium acetate) to form the imidazole ring in a single pot.[1][4]

Protocol 1: Synthesis of 4,5-diphenyl-2-propyl-1H-imidazole (L)

This protocol is adapted from the established Debus-Radziszewski synthesis for substituted imidazoles.[5][6] The choice of glacial acetic acid as the solvent is critical as it facilitates the necessary condensation steps while being relatively easy to remove during workup.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Butanal (butyraldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (10.5 g, 50 mmol), an excess of ammonium acetate (23.1 g, 300 mmol), and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until the solids are partially dissolved.

  • Add butanal (4.5 mL, 50 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (eluent: 7:3 hexane/ethyl acetate). The disappearance of the benzil spot indicates reaction completion.

  • After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Neutralize the aqueous suspension by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Purify the crude product by recrystallization from hot ethanol to yield 4,5-diphenyl-2-propyl-1H-imidazole as a crystalline solid.

Diagram 1: Synthesis of 4,5-diphenyl-2-propyl-1H-imidazole

G Benzil Benzil Reactants Benzil->Reactants Butanal Butanal Butanal->Reactants NH4OAc Ammonium Acetate NH4OAc->Reactants Product 4,5-diphenyl-2-propyl-1H-imidazole Reactants->Product Reflux in Glacial Acetic Acid

Characterization of the Ligand (L)

The structural identity and purity of the synthesized ligand must be confirmed using standard spectroscopic techniques. The expected data, based on analogous structures reported in the literature, are summarized below.[5][7]

Technique Expected Observations
¹H NMR Aromatic protons (phenyl groups): Multiplets in the range of δ 7.1-7.6 ppm. NH proton: A broad singlet, typically downfield (> δ 12 ppm), which may exchange with D₂O. Propyl group protons: A triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ adjacent to the imidazole ring.
¹³C NMR Aromatic carbons: Multiple signals between δ 125-140 ppm. Imidazole C4/C5: Signals in the aromatic region. Imidazole C2: A signal further downfield, characteristic of a carbon atom between two nitrogen atoms. Propyl carbons: Signals in the aliphatic region (< δ 40 ppm).
FT-IR (cm⁻¹) N-H stretch: A broad band around 3400-3200 cm⁻¹. Aromatic C-H stretch: Sharp peaks just above 3000 cm⁻¹. Aliphatic C-H stretch: Sharp peaks just below 3000 cm⁻¹. C=N and C=C stretches: Strong absorptions in the 1610-1450 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of C₂₄H₂₂N₂.

Section 2: Application Note - Ruthenium(II) Complexes for Catalytic Transfer Hydrogenation

Ruthenium(II) arene complexes are powerful catalysts for a variety of organic transformations, including transfer hydrogenation.[8][9] The coordination of an N-heterocyclic ligand like 4,5-diphenyl-2-propyl-1H-imidazole can significantly modulate the catalyst's activity and stability.[10] The ligand's electronic properties influence the electron density at the ruthenium center, while its steric bulk can affect substrate accessibility and selectivity.

Protocol 2: Synthesis of [Ru(p-cymene)Cl₂(L)] Complex

This protocol describes the synthesis of a representative half-sandwich ruthenium(II) complex. It is adapted from established procedures for the synthesis of [Ru(p-cymene)Cl₂(N-ligand)] complexes.[8][11]

Materials:

  • 4,5-diphenyl-2-propyl-1H-imidazole (L)

  • [Ru(p-cymene)Cl₂]₂ dimer

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Schlenk flask and standard inert atmosphere techniques (e.g., nitrogen or argon manifold)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the [Ru(p-cymene)Cl₂]₂ dimer (0.153 g, 0.25 mmol) in anhydrous methanol (15 mL).

  • In a separate flask, dissolve the ligand L (0.155 g, 0.50 mmol) in anhydrous methanol (10 mL).

  • Add the ligand solution to the ruthenium dimer solution via cannula.

  • Stir the resulting mixture at 60 °C for 4 hours under an inert atmosphere.

  • Reduce the solvent volume to approximately 5 mL under vacuum.

  • Add anhydrous diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the [Ru(p-cymene)Cl₂(L)] complex.

Diagram 2: Synthesis of the Ruthenium(II) Complex

G Ligand Ligand (L) Reactants Ligand->Reactants RuDimer [Ru(p-cymene)Cl₂]₂ RuDimer->Reactants Product [Ru(p-cymene)Cl₂(L)] Reactants->Product Methanol, 60°C Inert Atmosphere

Application Protocol: Catalytic Transfer Hydrogenation of Acetophenone

This protocol demonstrates the use of the synthesized ruthenium complex as a catalyst for the reduction of a ketone to an alcohol, using 2-propanol as the hydrogen source.[12]

Materials:

  • [Ru(p-cymene)Cl₂(L)] complex (catalyst)

  • Acetophenone (substrate)

  • 2-Propanol (hydrogen donor and solvent)

  • Potassium hydroxide (KOH) (co-catalyst/base)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add acetophenone (120 mg, 1.0 mmol), 2-propanol (5 mL), and a magnetic stir bar.

  • Add the ruthenium catalyst (e.g., 1 mol%, ~8 mg).

  • Add KOH (0.2 mmol, 11.2 mg).

  • Seal the vial and heat the mixture at 80 °C with vigorous stirring for the desired reaction time (e.g., 1-24 hours).

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction, dilute with a suitable solvent like dichloromethane, and analyze the yield of 1-phenylethanol.

Section 3: Application Note - Copper(II) Complexes for Antimicrobial Applications

Copper complexes are widely investigated for their antimicrobial properties.[13][14] The biological activity is often attributed to the complex's ability to generate reactive oxygen species, interact with cellular proteins and DNA, and disrupt cell membranes. The lipophilicity of the ligand plays a crucial role in the complex's ability to penetrate microbial cell walls.[15] The bulky phenyl and propyl groups on the imidazole ligand are expected to enhance this property.

Protocol 3: Synthesis of [Cu(OAc)₂(L)₂] Complex

This protocol details a straightforward method for synthesizing a copper(II) acetate complex with the imidazole ligand, based on general procedures for similar compounds.[16][17]

Materials:

  • 4,5-diphenyl-2-propyl-1H-imidazole (L)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve copper(II) acetate monohydrate (0.100 g, 0.5 mmol) in hot methanol (20 mL).

  • In a separate beaker, dissolve the ligand L (0.310 g, 1.0 mmol) in methanol (20 mL).

  • Slowly add the ligand solution to the copper(II) acetate solution with constant stirring.

  • Reflux the resulting solution for 2 hours. A color change should be observed.

  • Reduce the volume of the solution by half using a rotary evaporator.

  • Allow the solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.

  • If precipitation is slow, add diethyl ether to induce the formation of the solid complex.

  • Collect the precipitate by filtration, wash with a small amount of cold methanol and then diethyl ether, and dry in a desiccator.

Diagram 3: Workflow for Antimicrobial Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Bacterial Culture (Log Phase) Inoculate Inoculate Wells with Bacterial Suspension Culture->Inoculate Complex Copper Complex Stock Solution Plate Prepare Serial Dilutions in 96-Well Plate Complex->Plate Plate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity (Bacterial Growth) Incubate->Observe Determine Determine MIC (Lowest concentration with no growth) Observe->Determine

Application Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the antimicrobial efficacy of a compound.[15][18]

Materials:

  • [Cu(OAc)₂(L)₂] complex

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile DMSO (for dissolving the complex)

  • Incubator (37 °C)

Procedure:

  • Prepare a stock solution of the copper complex in sterile DMSO.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the complex stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare a bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add 10 µL of the standardized inoculum to each well (resulting in a final volume of 110 µL and a concentration of ~5 x 10⁴ CFU/well).

  • Include a positive control (broth + inoculum, no complex) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the complex at which no visible bacterial growth (turbidity) is observed.

Section 4: Concluding Remarks

The 4,5-diphenyl-2-propyl-1H-imidazole ligand offers a versatile platform for the development of novel transition metal complexes. The protocols and application notes provided herein are designed to be a robust starting point for researchers. The synthetic procedures are based on well-established, high-yielding reactions, and the application protocols provide clear, actionable workflows for evaluating the catalytic and antimicrobial potential of the resulting metal complexes. Further exploration into different metal centers, co-ligands, and substrate scopes will undoubtedly uncover even broader applications for this promising ligand system.

References

  • Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. ACS Publications. Available at: [Link]. Accessed [March 2026].

  • Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air. ACS Publications. Available at: [Link]. Accessed [March 2026].

  • Investigation of Synthesis and some Properties of the Copper Complexes Containing Imidazole Ligand. Semantic Scholar. Available at: [Link]. Accessed [March 2026].

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Francis Academic Press. Available at: [Link]. Accessed [March 2026].

  • Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones. RSC Publishing. Available at: [Link]. Accessed [March 2026].

  • Synthesis, characterization and preliminary antimicrobial assays of copper(II) complexes with 2-(imidazole-2-yl)heteroaryl ligands. ResearchGate. Available at: [Link]. Accessed [March 2026].

  • Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air. Semantic Scholar. Available at: [Link]. Accessed [March 2026].

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Preprints.org. Available at: [Link]. Accessed [March 2026].

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]. Accessed [March 2026].

  • Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. PubMed. Available at: [Link]. Accessed [March 2026].

  • Copper Dimer With Acetate-2-Ethylimidazole as Ligands. ResearchGate. Available at: [Link]. Accessed [March 2026].

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]. Accessed [March 2026].

  • 105 Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry. Available at: [Link]. Accessed [March 2026].

  • Imidazoles: A comprehensive review on synthesis and their medicinal perspectives. Journal of Advanced Research. Available at: [Link]. Accessed [March 2026].

  • Hydrogen atom transfer reactions of a ruthenium imidazole complex: hydrogen tunneling and the applicability of the Marcus cross relation. PubMed. Available at: [Link]. Accessed [March 2026].

  • Synthesis of cationic chelated NHC (p‐cymene)−Ru complexes with imidazolylidene 3 a–l and benzimidazolylidene 4 a–e. ResearchGate. Available at: [Link]. Accessed [March 2026].

  • Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. University of Murcia Digital Repository. Available at: [Link]. Accessed [March 2026].

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. Available at: [Link]. Accessed [March 2026].

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. PubMed. Available at: [Link]. Accessed [March 2026].

  • 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. PubMed. Available at: [Link]. Accessed [March 2026].

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][10][12]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. National Library of Medicine. Available at: [Link]. Accessed [March 2026].

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. Available at: [Link]. Accessed [March 2026].

  • X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. PubMed. Available at: [Link]. Accessed [March 2026].

  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]. Accessed [March 2026].

  • Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays. MDPI. Available at: [Link]. Accessed [March 2026].

  • Use of Crown Ether Functions as Secondary Coordination Spheres for the Manipulation of Ligand–Metal Intramolecular Electron Transfer in Copper–Guanidine Complexes. ResearchGate. Available at: [Link]. Accessed [March 2026].

  • The chemical biology of Cu(II) complexes with imidazole or thiazole containing ligands: Synthesis, crystal structures and comparative biological activity. PubMed. Available at: [Link]. Accessed [March 2026].

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]. Accessed [March 2026].

  • Synthesis and molecular structure of monomeric copper(II) acetates with 2- methylimidazole and 1,2- dimethylimidazole. Birzeit University Institutional Digital Repository. Available at: [Link]. Accessed [March 2026].

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. ResearchGate. Available at: [Link]. Accessed [March 2026].

  • New Copper Complexes with Antibacterial and Cytotoxic Activity. MDPI. Available at: [Link]. Accessed [March 2026].

  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]. Accessed [March 2026].

Sources

Method

The Emergence of 4,5-diphenyl-2-propyl-1H-imidazole in Advanced Fluorescent Probe Development: A Guide for Researchers

The field of fluorescent probe technology is in a perpetual state of innovation, driven by the demand for more precise and non-invasive tools in biological and materials science. Within the diverse arsenal of fluorophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The field of fluorescent probe technology is in a perpetual state of innovation, driven by the demand for more precise and non-invasive tools in biological and materials science. Within the diverse arsenal of fluorophores, imidazole derivatives, particularly the lophine scaffold (2,4,5-triphenyl-1H-imidazole), have garnered significant attention due to their synthetic accessibility and tunable photophysical properties.[1][2] This guide focuses on a specific analogue, 4,5-diphenyl-2-propyl-1H-imidazole, and its burgeoning role in the development of sophisticated fluorescent probes. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific literature.

The Scientific Rationale: Why 4,5-diphenyl-2-propyl-1H-imidazole?

The utility of the 4,5-diphenyl-1H-imidazole core lies in its inherent electronic properties and structural versatility.[3] The imidazole ring, a five-membered aromatic heterocycle, possesses unique characteristics that make it an excellent foundation for fluorescent probes.[3] The introduction of a propyl group at the 2-position modulates the molecule's lipophilicity and steric profile, which can influence its cellular uptake, localization, and interaction with specific analytes. The phenyl groups at the 4 and 5 positions contribute to the π-conjugated system, which is fundamental to the molecule's fluorescence.[4]

The fluorescence of these lophine analogues can be sensitive to the surrounding chemical environment, including polarity, pH, and the presence of specific ions.[1] This responsiveness is the cornerstone of their application as sensors. For instance, the nitrogen atoms in the imidazole ring can act as coordination sites for metal ions, leading to changes in the probe's fluorescence upon binding.[3] This interaction often operates through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a detectable "turn-on" or "turn-off" fluorescent signal.[3]

Synthesis of 4,5-diphenyl-2-propyl-1H-imidazole: A Detailed Protocol

The most prevalent and efficient method for synthesizing 2,4,5-tri-substituted imidazoles is the Debus-Radziszewski reaction.[5][6] This one-pot, multi-component reaction offers a straightforward route to the desired imidazole scaffold.[7]

Protocol 1: Conventional Synthesis via Debus-Radziszewski Reaction

This protocol is adapted from established methods for the synthesis of lophine derivatives.[8][9]

Objective: To synthesize 4,5-diphenyl-2-propyl-1H-imidazole.

Materials:

  • Benzil

  • Butyraldehyde (Butanal)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine benzil (1.0 mmol, 0.210 g), butyraldehyde (1.0 mmol, 0.072 g), and ammonium acetate (10.0 mmol, 0.771 g).

  • Solvent Addition: Add 15 mL of glacial acetic acid to the flask.

  • Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach the reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 3:7 v/v). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water to remove residual acetic acid and ammonium acetate.

  • Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 75-85%

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as both the solvent and an acid catalyst, facilitating the condensation reactions.

  • Ammonium Acetate: Acts as the nitrogen source for the imidazole ring. A large excess is used to drive the reaction to completion.

  • Recrystallization from Ethanol: This purification technique is chosen based on the differential solubility of the product and impurities at high and low temperatures, leading to the formation of pure crystals.

dot

Fe3_Detection_Workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_Stock Prepare 1 mM Probe Stock Solution (DMF) Probe_Working Prepare 10 µM Probe Working Solution Probe_Stock->Probe_Working Dilute Blank Measure Fluorescence of Probe Solution (Blank) Probe_Working->Blank Fe_Stock Prepare Fe³⁺ Stock Solution (DMF) Titration Titrate with Fe³⁺ Solution Fe_Stock->Titration Blank->Titration Record_Spectra Record Emission Spectra after each addition Titration->Record_Spectra Record_Spectra->Titration Add next aliquot Plotting Plot Fluorescence Intensity vs. [Fe³⁺] Record_Spectra->Plotting Job_Plot Determine Stoichiometry (Job's Plot) Record_Spectra->Job_Plot LOD Calculate Limit of Detection Plotting->LOD Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging Cell_Culture Culture Cells on Glass-Bottom Dishes Wash1 Wash Cells with PBS Cell_Culture->Wash1 Probe_Stock Prepare 10 mM Probe Stock Solution (DMSO) Probe_Loading Prepare 1-10 µM Probe Loading Solution in Medium Probe_Stock->Probe_Loading Dilute Add_Probe Add Probe Loading Solution Wash1->Add_Probe Incubate Incubate (15-30 min) Add_Probe->Incubate Wash2 Wash Cells with PBS (2-3x) Incubate->Wash2 Add_Medium Add Fresh Medium Wash2->Add_Medium Microscopy Image with Fluorescence Microscope Add_Medium->Microscopy Analysis Analyze Images (e.g., Co-localization) Microscopy->Analysis

Caption: Workflow for live-cell imaging of the endoplasmic reticulum.

Quantitative Data and Photophysical Properties

The effectiveness of a fluorescent probe is defined by its photophysical properties. When developing and characterizing a new probe based on the 4,5-diphenyl-2-propyl-1H-imidazole scaffold, it is essential to quantify these parameters.

ParameterTypical Range for Lophine AnaloguesSignificance
Absorption Maximum (λ_abs) 300 - 360 nm[1] Wavelength of light most efficiently absorbed by the probe.
Emission Maximum (λ_em) 420 - 500 nm[1] Wavelength of maximum fluorescence intensity.
Stokes Shift 80 - 140 nmThe difference between λ_abs and λ_em; a larger Stokes shift is desirable to minimize self-absorption.
Fluorescence Quantum Yield (Φ_f) 0.1 - 0.7[2][10] The efficiency of converting absorbed photons into emitted photons. Higher values indicate a brighter probe.
Molar Absorptivity (ε) 10,000 - 40,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at a given wavelength.

Note: These values are illustrative and will vary depending on the specific substitution pattern and the solvent environment.

Protocol 4: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of 4,5-diphenyl-2-propyl-1H-imidazole relative to a known standard.

[11][12]Materials:

  • Synthesized probe

  • A well-characterized fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectroscopic grade solvent (in which both the probe and standard are soluble)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of five dilutions for both the probe and the standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects. 2[11]. Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution. Note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength used for the absorbance measurements. Ensure the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the probe and the standard.

    • Determine the gradient (slope) of the straight line for both plots.

  • Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the probe (Φ_x): Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Conclusion and Future Perspectives

4,5-diphenyl-2-propyl-1H-imidazole represents a versatile and accessible scaffold for the development of novel fluorescent probes. Its utility in ion sensing and live-cell imaging has been demonstrated, and the detailed protocols provided herein offer a solid foundation for researchers entering this exciting area. The future of probe development with this scaffold lies in further functionalization to enhance selectivity for other analytes, improve photostability, and shift the emission to longer wavelengths for deep-tissue imaging applications. The continued exploration of these imidazole-based fluorophores will undoubtedly lead to powerful new tools for unraveling the complexities of biological systems and advancing materials science.

References

  • Amaya-García, F. A., Drpic, D., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum.
  • BenchChem. (2025). Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers.
  • Rajendran, S., et al. (2024). Performance of 4,5-diphenyl-1H-imidazole derived highly selective 'Turn-Off' fluorescent chemosensor for iron(III)
  • Ghasemi, J., et al. (2008).
  • Kano, K., et al. (2014). Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Scientific Reports, 4, 6073.
  • Zargosh, K., et al. (2022). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121455.
  • Yadav, D., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield.
  • Nikon's MicroscopyU. Probing the Endoplasmic Reticulum with Green Fluorescent Proteins.
  • Drpic, D., Amaya-García, F. A., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. kops.uni-konstanz.de.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole: Assessing Protocol Reproducibility.
  • Singh, P., et al. (2022). Green Synthesis of 2-(Substituted Phenyl)
  • S, I. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105-113.
  • Tchang-Walla, K., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 11-25.
  • Horiba. A Guide to Recording Fluorescence Quantum Yields.
  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Zhang, S., et al. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 22(6), 4611-4615.
  • Chen, C. H., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(34), 24593-24602.
  • BenchChem. (2025). Application Notes and Protocols: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Chemical Sensors.
  • White, E. H., & Harding, M. J. C. (1964). The Chemiluminescence of Lophine and Its Derivatives. Journal of the American Chemical Society, 86(24), 5686–5687.
  • Urano, Y., et al. (2022).
  • Rajendran, S., et al. (2023). Performance of 4,5‐diphenyl‐1 H ‐imidazole derived highly selective 'Turn‐Off' fluorescent chemosensor for iron(III)
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting.
  • Thermo Fisher Scientific. 5 steps to live-cell imaging.
  • Evident Scientific. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains.
  • Lippincott-Schwartz, J., & Snapp, E. L. (2003). Probing Endoplasmic Reticulum Dynamics using Fluorescence Imaging and Photobleaching Techniques. Current Protocols in Cell Biology, 19(1), 4.10.1-4.10.19.
  • Sahu, D., et al. (2025). 2-(4-NitropHenyl)-4,5-diphenyl-1H-imidazole based selective and sensitive chemosensor for fluorescent colorimetric detection of Fe3+ and colorimetric detection of S2− ions.
  • BenchChem. (2025). Application Notes and Protocols for 8-Methyl-1H-naphtho[1,2-d]imidazole in Cellular Imaging.
  • Labcompare. (2017). Super-Resolution Microscopy Techniques Combine to Clarify Spatiotemporal Structure of the Endoplasmic Reticulum.
  • International Journal of Creative Research Thoughts. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole.
  • International Journal of Pharmaceutical Research and Applications. (2022). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • International Journal of Pharmaceutical Sciences. (2025).
  • Journal of Chemical Education. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product.
  • MDPI. (2021).
  • PMC. (2021).
  • PMC. (2024). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole.
  • ResearchGate. (2026). Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole.
  • RSC Publishing. (2024).
  • Scribd. (2021). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry.
  • YouTube. (2025). Debus Radzisewski Imidazole Synthesis.

Sources

Application

Application Note: Multicomponent Synthesis of 4,5-Diphenyl-2-propyl-1H-imidazole

Introduction and Scope The 2,4,5-trisubstituted imidazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including p38 MAP kinase inhibition, anti-inflammat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The 2,4,5-trisubstituted imidazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including p38 MAP kinase inhibition, anti-inflammatory, and antitumor properties. Specifically, 4,5-diphenyl-2-propyl-1H-imidazole (CAS: 74181-31-0) integrates a lipophilic propyl chain at the C2 position, which significantly modulates its binding affinity in hydrophobic protein pockets .

This Application Note details a highly efficient, green, one-pot multicomponent condensation (MCR) protocol for synthesizing 4,5-diphenyl-2-propyl-1H-imidazole. We employ the classical Debus-Radziszewski reaction architecture, modernized via Lewis acid catalysis under solvent-free microwave irradiation to ensure high atom economy and rapid kinetics .

Mechanistic Rationale & Experimental Logic

The synthesis relies on a three-component condensation between benzil (a 1,2-diketone), butyraldehyde (an aliphatic aldehyde), and ammonium acetate.

Causality of Reagent Selection:

  • Benzil: Provides the rigid 4,5-diphenyl backbone.

  • Butyraldehyde: Acts as the carbon source for the C2-propyl substitution. Because aliphatic aldehydes are highly prone to self-aldol condensation, a rapid, highly selective catalytic system is required to outcompete this degradative side reaction.

  • Ammonium Acetate: Serves a dual purpose. It thermally decomposes to release ammonia (the nucleophile) and acetic acid (a mild Brønsted acid that buffers the system). An excess (2.5 equivalents) is strictly required to compensate for ammonia volatility at elevated temperatures.

Catalytic Activation: A Lewis acid (e.g., CuCl₂·2H₂O) coordinates with the oxygen atoms of the carbonyl groups in benzil and butyraldehyde. This electrophilic activation lowers the LUMO energy of the carbonyls, accelerating the nucleophilic attack by ammonia to form a diimine intermediate. Subsequent condensation with butyraldehyde triggers cyclization, and the system is driven to aromatization via the loss of two water molecules.

Mechanism Benzil Benzil (1,2-Diketone) Intermediate1 Diimine Intermediate (Reactive Species) Benzil->Intermediate1 + NH3 (from NH4OAc) NH4OAc Ammonium Acetate (NH3 Source) NH4OAc->Intermediate1 Butyraldehyde Butyraldehyde (Aliphatic Aldehyde) Cyclization Cyclization & Dehydration (Catalyst Mediated) Butyraldehyde->Cyclization Nucleophilic Attack Intermediate1->Cyclization Product 4,5-diphenyl-2-propyl-1H-imidazole (Target Compound) Cyclization->Product - 2 H2O

Figure 1: Multicomponent condensation mechanism for 2,4,5-trisubstituted imidazoles.

Catalyst Selection and Reaction Optimization

Historically, strong mineral acids were used for this condensation, leading to extensive work-up and poor yields due to aliphatic aldehyde degradation. Modern protocols leverage milder Lewis acids or surfactants. The table below summarizes the causality behind catalyst selection based on yield and reaction kinetics across various literature standards .

Catalyst SystemReaction ConditionTimeYield (%)Mechanistic Advantage
CuCl₂·2H₂O (10 mol%) Microwave, Solvent-free12 min92%Rapid kinetics prevent butyraldehyde aldol condensation.
NH₄Cl (20 mol%) Thermal (130 °C), Solvent-free45 min88%Highly cost-effective; acts as both catalyst and supplemental N-source.
Benzethonium Chloride EtOH-H₂O (1:1), 70 °C60 min85%Micellar catalysis improves hydrophobic reactant solubility.
LADES@MNP Sonication, Solvent-free15 min94%Deep eutectic solvent provides excellent recyclability via magnetic separation.

For this protocol, CuCl₂·2H₂O under microwave irradiation is selected as the primary methodology due to its superior atom economy, rapid kinetics, and ease of catalyst removal via simple aqueous washing.

Experimental Protocol

Reagents and Equipment
  • Benzil (Analytical Grade, 1.0 eq)

  • Butyraldehyde (Freshly distilled, 1.0 eq)

  • Ammonium Acetate (Anhydrous, 2.5 eq)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, 10 mol%)

  • Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology

Step 1: Reagent Admixture In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add benzil (2.10 g, 10 mmol) and ammonium acetate (1.93 g, 25 mmol).

  • Expert Insight: Ensure ammonium acetate is finely ground and strictly anhydrous. Ambient moisture can prematurely hydrolyze the intermediate imines, depressing the final yield.

Step 2: Addition of Volatile Aldehyde Add freshly distilled butyraldehyde (0.90 mL, 10 mmol) followed by CuCl₂·2H₂O (0.17 g, 1 mmol, 10 mol%).

  • Expert Insight: Butyraldehyde must be added last and the vial sealed immediately. Because butyraldehyde is highly volatile (bp 75 °C), premature addition leads to evaporative loss and stoichiometric imbalance.

Step 3: Microwave Irradiation Place the sealed vial in the microwave synthesizer. Irradiate at 150 W, maintaining a temperature of 90 °C for 12 minutes.

  • Expert Insight: Microwave heating provides uniform thermal distribution, which is critical for solvent-free solid-state or melt reactions. It rapidly drives the dehydration step of the cyclization, pushing the equilibrium toward the final product before side reactions occur.

Step 4: Quenching and Work-up (Self-Validating Step) Cool the reaction mixture to room temperature. The mixture will appear as a viscous melt or solid mass. Add 20 mL of ice-cold distilled water and stir vigorously for 5 minutes.

  • Validation: The precipitation of a solid validates successful product formation. The target imidazole is highly hydrophobic (LogP ~4.6), whereas the CuCl₂ catalyst and unreacted ammonium acetate are highly water-soluble and will partition entirely into the aqueous phase.

Step 5: Filtration and Purification Filter the crude precipitate under vacuum. Wash the filter cake with cold water (3 × 10 mL) to ensure complete removal of the copper catalyst (washings should be colorless, not blue/green). Recrystallize the crude solid from hot ethanol to yield pure 4,5-diphenyl-2-propyl-1H-imidazole.

Workflow Step1 1. Reagent Preparation Benzil (1 eq) + Butyraldehyde (1 eq) + NH4OAc (2.5 eq) Step2 2. Catalysis & Heating Add CuCl2·2H2O (10 mol%) Microwave Irradiation (90°C, 12 min) Step1->Step2 Step3 3. Quenching Cool to RT, pour into ice-cold water Step2->Step3 Step4 4. Isolation Filter precipitate, wash with distilled H2O Step3->Step4 Step5 5. Purification Recrystallize from hot ethanol Step4->Step5

Figure 2: Experimental workflow for the synthesis and isolation of the target imidazole.

Analytical Characterization

To validate the structural integrity of the synthesized 4,5-diphenyl-2-propyl-1H-imidazole, the following analytical parameters must be confirmed:

  • TLC Monitoring: Rf ~ 0.45 (Hexane:Ethyl Acetate, 7:3 v/v). Visualize under UV 254 nm. The disappearance of the benzil spot (Rf ~ 0.70) confirms reaction completion.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 263.15 (Exact Mass: 262.15 Da) .

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic aliphatic protons of the propyl chain: a triplet around δ 0.9 ppm (-CH₃), a multiplet around δ 1.7 ppm (-CH₂-), and a triplet around δ 2.7 ppm (-CH₂- attached directly to the imidazole ring). The aromatic protons from the benzil moiety will appear as a multiplet between δ 7.2 – 7.6 ppm. A broad singlet for the N-H proton will appear > δ 9.0 ppm (exchangeable with D₂O).

References

  • National Center for Biotechnology Information (PubChem). "4,5-Diphenyl-2-propylimidazole | C18H18N2 | CID 5139788". PubChem Compound Summary. Available at:[Link]

  • Der Pharma Chemica. "One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions". Der Pharma Chemica, 2015, 7(11): 285-289. Available at:[Link]

  • Oriental Journal of Chemistry. "Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles". Oriental J Chem 2014, 30(2). Available at:[Link]

  • Oriental Journal of Chemistry. "Benzethonium Chloride Catalyzed one Pot Synthesis of 2,4,5-Trisubstituted Imidazoles and 1,2,4,5-Tetrasubstituted Imidazoles in Aqueous Ethanol As A Green Solvent". Oriental J Chem 2018, 34(1). Available at:[Link]

Method

Application Notes and Protocols for 4,5-diphenyl-2-propyl-1H-imidazole Derivatives in Targeted Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 4,5-diphenyl-2-propyl-1H-imidazole de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 4,5-diphenyl-2-propyl-1H-imidazole derivatives. This class of compounds holds significant promise in targeted drug discovery due to the versatile chemistry of the imidazole scaffold and its proven record as a pharmacophore in a multitude of therapeutic areas.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal scaffold for designing targeted therapeutics. The 2,4,5-trisubstituted imidazoles, in particular, have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The 4,5-diphenyl substitution provides a rigid and well-defined core, while the substituent at the 2-position offers a crucial handle for modulating potency, selectivity, and pharmacokinetic properties. This guide will focus on the synthesis and application of derivatives bearing a propyl group at the 2-position, a modification that can enhance lipophilicity and potentially improve cell permeability and target engagement.

Synthesis of 4,5-diphenyl-2-propyl-1H-imidazole

The most common and efficient method for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde, and a nitrogen source (ammonium acetate) in a suitable solvent, typically glacial acetic acid.[2][3] To synthesize the 4,5-diphenyl-2-propyl-1H-imidazole core, butyraldehyde is used as the aldehyde component.

Protocol 1: Synthesis of 4,5-diphenyl-2-propyl-1H-imidazole

Materials:

  • Benzil

  • Butyraldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil (1 mmol) and butyraldehyde (1.2 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with constant stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 4,5-diphenyl-2-propyl-1H-imidazole.

Causality Behind Experimental Choices:

  • Excess Butyraldehyde and Ammonium Acetate: Using a slight excess of the more volatile butyraldehyde and a larger excess of ammonium acetate helps to drive the reaction to completion according to Le Chatelier's principle.

  • Glacial Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation reactions.

  • Recrystallization: This purification technique is essential to remove unreacted starting materials and by-products, ensuring the purity of the final compound for subsequent biological assays.

A generalized workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Benzil Benzil Reaction_Vessel One-Pot Reaction (Glacial Acetic Acid, Reflux) Benzil->Reaction_Vessel Butyraldehyde Butyraldehyde Butyraldehyde->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Precipitation Precipitation in Ice Water Reaction_Vessel->Precipitation Cooling Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 4,5-diphenyl-2-propyl-1H-imidazole Recrystallization->Product

Caption: Synthetic workflow for 4,5-diphenyl-2-propyl-1H-imidazole.

Application in Targeted Drug Discovery: Kinase Inhibition

Many 2,4,5-trisubstituted imidazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and inflammatory disorders.[4][5] Two important kinase targets for which imidazole-based inhibitors have shown promise are the p38 MAP kinase and kinases within the PI3K/Akt/mTOR pathway.

Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a crucial mediator of the inflammatory response and cellular stress.[6][7] Its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.

p38_pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream->Inflammation leads to Inhibitor 4,5-diphenyl-2-propyl- 1H-imidazole derivative Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ATP

  • Substrate (e.g., ATF2)

  • Test compound (4,5-diphenyl-2-propyl-1H-imidazole derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

  • Add 2 µL of p38α kinase solution (concentration determined empirically for optimal signal).

  • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be at or near its Km for p38α.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Targeting the PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[9][10][11] Therefore, inhibitors of this pathway are highly sought after as anticancer agents.

PI3K_pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTORC1 Akt->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation promotes Inhibitor 4,5-diphenyl-2-propyl- 1H-imidazole derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application in Anticancer Drug Discovery: Cell Viability Assays

A fundamental first step in evaluating the anticancer potential of a new compound is to assess its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[12]

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test compound (4,5-diphenyl-2-propyl-1H-imidazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)[13]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Data Presentation

The results from the kinase inhibition and cell viability assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Biological Activity of a Hypothetical 4,5-diphenyl-2-propyl-1H-imidazole Derivative

AssayTarget/Cell LineIC50 (µM)
Kinase Inhibitionp38α MAP Kinase0.5
Cell ViabilityHCT116 (Colon Cancer)2.1
Cell ViabilityMCF-7 (Breast Cancer)5.8

Conclusion and Future Directions

The 4,5-diphenyl-2-propyl-1H-imidazole scaffold represents a promising starting point for the development of targeted therapeutics. The synthetic protocol provided is robust and allows for the generation of the core molecule in good yields. The subsequent biological evaluation protocols for kinase inhibition and anticancer activity provide a clear roadmap for assessing the therapeutic potential of these derivatives. Further studies should focus on expanding the panel of kinases and cancer cell lines tested to establish a comprehensive structure-activity relationship (SAR). Additionally, lead compounds with potent in vitro activity should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature reviews Drug discovery, 13(2), 140-156.
  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., ... & Adams, J. L. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews Drug discovery, 2(9), 717-726.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Shailesh, P., et al. (2013). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 181-186.
  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 723.
  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Current opinion in immunology, 19(5), 557-565.
  • Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAP kinase for the treatment of chronic inflammatory diseases: a review of the clinical trial data. Current opinion in investigational drugs (London, England: 2000), 11(11), 1233-1241.
  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC chemistry, 15(1), 1-28.
  • Elahian, F., Akbari, M., Ghasemi, M., Behtooee, N., Taheri, M., & Amini, M. (2014). Synthesis and Anticancer Activity of 2, 4, 5-triaryl Imidazole Derivatives. Letters in Drug Design & Discovery, 11(7), 840-843.
  • S., Ika, et al. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105-113.
  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4, 5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26.
  • Patel, S. B., et al. (2013).
  • Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Bhat, M. K. (2007). Synthesis and evaluation of 2-(substituted phenyl)-4, 5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Bioorganic & medicinal chemistry, 15(19), 6427-6434.
  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. Journal of clinical oncology, 34(31), 3803.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
  • Koul, H. K., Pal, M., & Koul, S. (2013). Role of p38 MAP kinase in cancer. Current opinion in pharmacology, 13(4), 492-498.
  • Zhang, W., & Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell research, 12(1), 9-18.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.

Sources

Technical Notes & Optimization

Troubleshooting

reducing side products during 4,5-diphenyl-2-propyl-1H-imidazole preparation

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-diphenyl-2-propyl-1H-imidazole. This document provides in-depth troubleshooting, fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-diphenyl-2-propyl-1H-imidazole. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compound.

Introduction to the Synthesis

The preparation of 4,5-diphenyl-2-propyl-1H-imidazole is most commonly achieved via the Debus-Radziszewski reaction. This robust multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aliphatic aldehyde (butyraldehyde), and a source of ammonia (typically ammonium acetate).[1][2] While effective, this synthesis is often accompanied by the formation of side products that can complicate purification and reduce yields.[1] This guide will address these challenges directly, providing practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 4,5-diphenyl-2-propyl-1H-imidazole.

Q1: My reaction is producing a significant amount of a viscous, oily side product, and my overall yield of the desired imidazole is low. What is happening?

A1: This is a classic symptom of the self-condensation of butyraldehyde, an enolizable aliphatic aldehyde. Under the acidic or basic conditions often employed in the Radziszewski synthesis, butyraldehyde can react with itself in an aldol condensation reaction. This leads to the formation of β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes, such as 2-ethyl-2-hexenal, and further oligomers. These side products are often difficult to separate from the desired imidazole.

  • Causality: The acidic environment, often from glacial acetic acid used as a solvent, or localized basicity from ammonium acetate, can catalyze the enolization of butyraldehyde. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of another butyraldehyde molecule.

  • Troubleshooting & Mitigation Strategies:

    • Control Reactant Stoichiometry: Avoid using a large excess of butyraldehyde. A molar ratio of benzil:butyraldehyde:ammonium acetate of 1:1.1:10 is a good starting point. A large excess of the ammonia source helps to favor the reaction with the diimine intermediate over self-condensation.

    • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of aldol condensation. Consider starting at a moderate temperature (e.g., 80 °C) and slowly increasing if the reaction is sluggish.

    • Order of Addition: In some cases, the slow addition of butyraldehyde to the heated mixture of benzil and ammonium acetate can help to maintain a low concentration of the aldehyde, thus disfavoring the second-order self-condensation reaction.

    • Catalyst Selection: The use of milder, heterogeneous catalysts in a more neutral solvent like ethanol can suppress acid-catalyzed side reactions. Catalysts like lemon peel powder (LPP) or silica chloride have been reported to give good yields for similar syntheses.[3][4]

Q2: Besides the oily residue, I'm observing another impurity with a similar polarity to my product on the TLC plate. What could it be?

A2: It is possible you are forming an oxazole side product, specifically 2-propyl-4,5-diphenyloxazole. The formation of oxazoles is a known side reaction in multicomponent reactions of this type, although it is often more prevalent with aromatic aldehydes.[5]

  • Mechanism of Formation: The formation of an oxazole can occur through the condensation of benzil with butyraldehyde in the absence of a sufficient amount of ammonia. The reaction proceeds through a different cyclization pathway where the oxygen atom of a carbonyl group acts as the nucleophile instead of a nitrogen atom from the diimine intermediate.

  • Preventative Measures:

    • Ensure High Concentration of Ammonia Source: Using a significant excess of ammonium acetate is the most effective way to favor the formation of the imidazole ring over the oxazole.

    • Solvent Choice: Solvents like glacial acetic acid can promote the desired imidazole formation. However, if aldol condensation is a major issue, switching to ethanol with a suitable catalyst might be a better alternative, while still using a large excess of ammonium acetate.

Q3: My purification by column chromatography is difficult, with the product and impurities co-eluting. Are there alternative purification strategies?

A3: Yes, the basic nature of the imidazole ring provides an excellent handle for a more efficient purification method.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an aqueous solution of a dilute acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, while non-basic impurities (like aldol condensation products and unreacted starting materials) will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the desired product precipitates out.

    • Filter the solid product, wash with water, and dry thoroughly. This method can significantly improve the purity of your product before any final chromatographic polishing if needed.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC Protocol:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A ratio of 7:3 (Hexane:EtOAc) or 1:1 can usually provide good separation.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. You can also use an iodine chamber or a potassium permanganate stain.

    • Analysis: Spot the reaction mixture alongside the starting materials (benzil and butyraldehyde). The disappearance of the starting materials and the appearance of a new, major spot corresponding to the product will indicate the reaction's progress. The Rf value of the product will depend on the exact mobile phase composition but will be lower than that of the less polar starting materials.

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of 4,5-diphenyl-2-propyl-1H-imidazole, with a focus on minimizing side product formation.

Protocol 1: Classical Synthesis in Acetic Acid

This is a traditional and often reliable method.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), butyraldehyde (1.1 mmol), and ammonium acetate (10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL).

  • Reaction: Heat the mixture to reflux (around 118 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing ice water (50 mL).

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Green Synthesis using a Heterogeneous Catalyst

This method avoids the use of corrosive acetic acid and can lead to a cleaner reaction profile.

  • Reactant Setup: In a round-bottom flask, combine benzil (1.0 mmol), butyraldehyde (1.2 mmol), ammonium acetate (5.0 mmol), and a catalytic amount of lemon peel powder (LPP) (10 wt% of benzil).[3]

  • Solvent Addition: Add ethanol (10 mL).

  • Reaction: Heat the mixture to reflux (around 78 °C) for 45-90 minutes, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice and stir for 10 minutes.

    • Filter the resulting solid and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from hot ethanol.[3]

ParameterProtocol 1 (Acetic Acid)Protocol 2 (LPP/Ethanol)
Solvent Glacial Acetic AcidEthanol
Catalyst Self-catalyzed by AcOHLemon Peel Powder
Temperature ~118 °C~78 °C
Reaction Time 2-4 hours45-90 minutes
Key Advantage Well-establishedMilder, "greener" conditions
Potential Issue Higher risk of aldol condensationCatalyst preparation required

Visualizing Reaction Pathways and Troubleshooting

Debus-Radziszewski Synthesis and Competing Side Reactions

Reactants Benzil + Butyraldehyde + NH4OAc Diimine Diimine Intermediate Reactants->Diimine Condensation Aldol Butyraldehyde Self-Condensation Reactants->Aldol High Temp / Excess Aldehyde Oxazole Oxazole Formation Reactants->Oxazole Low [NH3] Product 4,5-diphenyl-2-propyl- 1H-imidazole Diimine->Product Cyclization AldolProduct 2-Ethyl-2-hexenal & Oligomers Aldol->AldolProduct OxazoleProduct 2-Propyl-4,5-diphenyloxazole Oxazole->OxazoleProduct

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Workflow

G start Low Yield or Impure Product check_tlc Analyze Crude by TLC: Multiple Side Spots? start->check_tlc oily_residue Predominantly Oily/ Streaky Impurities? check_tlc->oily_residue Yes purify Purification Strategy check_tlc->purify No, Clean Reaction discrete_spot Discrete Spot with Similar Rf to Product? oily_residue->discrete_spot No aldol_issue Likely Aldol Condensation oily_residue->aldol_issue Yes oxazole_issue Possible Oxazole Formation discrete_spot->oxazole_issue Yes discrete_spot->purify No sol_aldol1 Decrease Temperature aldol_issue->sol_aldol1 sol_aldol2 Use Stoichiometric Butyraldehyde aldol_issue->sol_aldol2 sol_aldol3 Slow Aldehyde Addition aldol_issue->sol_aldol3 sol_aldol1->purify sol_aldol2->purify sol_aldol3->purify sol_oxazole Increase Excess of Ammonium Acetate oxazole_issue->sol_oxazole sol_oxazole->purify acid_base Use Acid-Base Extraction purify->acid_base chromatography Optimize Column Chromatography purify->chromatography

Caption: A decision tree for troubleshooting the synthesis.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of your product. Below are expected spectroscopic data for 4,5-diphenyl-2-propyl-1H-imidazole.

  • 1H NMR (in CDCl3, 400 MHz):

    • δ ~7.20-7.50 (m, 10H): Aromatic protons of the two phenyl groups at positions 4 and 5.

    • δ ~2.80 (t, 2H): Methylene protons (-CH2-) of the propyl group adjacent to the imidazole ring.

    • δ ~1.80 (sext, 2H): Methylene protons (-CH2-) in the middle of the propyl group.

    • δ ~1.00 (t, 3H): Methyl protons (-CH3) of the propyl group.

    • δ ~9.0-10.0 (br s, 1H): NH proton of the imidazole ring. The chemical shift of this proton can be highly variable and the peak is often broad. A D2O exchange experiment can confirm its assignment.[6]

  • 13C NMR (in CDCl3, 101 MHz):

    • δ ~148.0: C2 of the imidazole ring.

    • δ ~137.0: C4/C5 of the imidazole ring (may appear as one or two signals depending on tautomerism).[6]

    • δ ~126.0-135.0: Aromatic carbons of the phenyl groups.

    • δ ~30.0: Methylene carbon (-CH2-) of the propyl group adjacent to the imidazole ring.

    • δ ~22.0: Methylene carbon (-CH2-) in the middle of the propyl group.

    • δ ~14.0: Methyl carbon (-CH3) of the propyl group.

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C18H18N2: 262.15. Found: 263.15 [M+H]+.

References

  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • BenchChem. (2025). Technical Support Center: Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)
  • Ika, S., et al. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105-113.
  • Nallu, M., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 701-706.
  • Patil, S. L., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158-165.
  • Organic Chemistry Tutor. (n.d.). Mixed Aldol Condensation. [Link]

  • Talebi, M., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution: the evaluation of NH behavior in terms of.
  • BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem.
  • Parameswari, N., & Jayamoorthy, K. (2025). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.
  • Hamdi, N., et al. (2024). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole.
  • He, L., et al. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Journal of the American Chemical Society, 131(1), 319-325.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • Al-Masoudi, N. A., et al. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Egyptian Journal of Chemistry, 66(10), 1-8.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(3), 431-447.
  • Turchi, I. J. (2010). A direct synthesis of oxazoles from aldehydes. The Journal of Organic Chemistry, 75(16), 5677-5680.
  • BenchChem. (2025). Technical Support Center: Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)
  • Google Patents. (1992). US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process.
  • Chemistry Stack Exchange. (2015). Self aldol condensation of butanal under basic conditions. [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

  • Chen, Y.-C., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4829.
  • Unknown. (n.d.). Oxazole.pdf.
  • D'hooge, F., et al. (2013). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. RSC Advances, 3(44), 21336-21342.
  • Wang, Z. (2009). Radziszewskis Imidazole Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • de la Torre, M. C., et al. (2025).
  • Google Patents. (1998).
  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

  • Dar, B. A., et al. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 1(1), 6-9.

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of 4,5-Diphenyl-2-propyl-1H-imidazole Complexes

Welcome to the Application Support Center for 4,5-diphenyl-2-propyl-1H-imidazole (DPPI) coordination chemistry. This hub is specifically designed for researchers, materials scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 4,5-diphenyl-2-propyl-1H-imidazole (DPPI) coordination chemistry. This hub is specifically designed for researchers, materials scientists, and drug development professionals who are troubleshooting the thermal degradation of DPPI-metal complexes during high-temperature processing, storage, or analysis.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols.

Part 1: Diagnostic Workflow for Thermal Instability

Before modifying your synthesis, it is critical to identify the exact mechanism of thermal failure. Use the workflow below to categorize the degradation pathway of your DPPI complex.

ThermalDiagnostics N1 Synthesize DPPI-Metal Complex N2 TGA/DSC Thermal Profiling (10°C/min Ramp) N1->N2 N3 T_onset < 200°C? N2->N3 N4 Compare Atmospheres (Air vs. N2) N3->N4 Yes N9 Validation: Thermal Stability > 250°C N3->N9 No N5 Exothermic Peak in Air (Oxidative Cleavage) N4->N5 High heat release N6 Endothermic Peak in N2 (Ligand Dissociation) N4->N6 Heat absorption N7 Action: Encapsulate in MOF or Add Antioxidants N5->N7 N8 Action: Counter-ion Tuning (e.g., [NTf2]-) N6->N8 N7->N1 Resynthesize N8->N1 Resynthesize

Diagnostic workflow for troubleshooting thermal instability in DPPI-metal complexes.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my DPPI-Cu(II) complex exhibit premature mass loss around 145°C–160°C during Thermogravimetric Analysis (TGA)? A1: Premature mass loss in this range is rarely the degradation of the robust 4,5-diphenyl-1H-imidazole backbone. Causality dictates that this is typically endothermic ligand dissociation or the loss of coordinated solvent molecules (e.g., lattice water or ethanol). The 2-propyl group at the C2 position introduces significant steric bulk, which can distort the coordination geometry and weaken the coordinate covalent bond between the imidazole nitrogen and the Cu(II) center[1]. Self-Validating Protocol: To differentiate between solvent loss and ligand dissociation, couple your TGA with Fourier-transform infrared spectroscopy (TG-FTIR). If the evolved gas exhibits broad O-H stretching (3200–3500 cm⁻¹), it is solvent loss. If you observe C-N or C-C aromatic fragments, it confirms ligand dissociation. For baseline comparisons, TGA and DSC provide valuable insights into thermal stability and phase transitions of imidazole compounds 1.

Q2: My DPPI complex degrades exothermically in the air but remains stable up to 240°C in a nitrogen atmosphere. What is the mechanism, and how can I prevent it? A2: This discrepancy is caused by the auto-oxidation of the aliphatic 2-propyl chain. While the diphenyl groups are highly conjugated and stable, the alkyl chain is susceptible to oxidative cleavage at elevated temperatures in oxygen-rich environments. DSC experiments confirm that the decomposition of imidazole derivatives is often endothermic in nitrogen but highly exothermic in air due to the formation of oxidative products 2. Solution: To mitigate this, consider encapsulating the complex within a Metal-Organic Framework (MOF) to restrict oxygen diffusion, or conduct all high-temperature processing strictly under inert gas (Argon/N₂).

Q3: How can I synthetically modify the complex to increase its absolute thermal decomposition onset ( Tonset​ ) beyond 250°C? A3: Thermal stability is governed by lattice energy and metal-ligand bond covalency. You can enhance stability through two primary strategies:

  • Counter-ion Tuning: Replace standard halides (Cl⁻, Br⁻) with bulky, fluorinated anions. The use of bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) has been shown to drastically improve the thermal stability of imidazolium-based systems by distributing the charge over a larger, highly stable fluorinated network 3.

  • HSAB Theory Application: According to Hard-Soft Acid-Base (HSAB) principles, the borderline nitrogen donor of DPPI forms stronger, more covalent bonds with borderline/soft transition metals. Transitioning from Cu(II) to Pd(II) significantly increases the energy required for metal-ligand bond cleavage. Palladium(II) chelates typically exhibit multi-stage decomposition occurring well above 200°C 4.

Part 3: Quantitative Thermal Data

The table below summarizes the expected thermal behavior of various DPPI-metal complexes based on metal center and counter-ion selection. Use this as a benchmarking tool for your own analytical results.

Complex FormulationMetal CenterCounter-ion Tonset​ (N₂) Tpeak​ (Air)Primary Degradation Mechanism
[Cu(DPPI)₂Cl₂] Cu(II)Cl⁻185°C195°CLigand dissociation
[Pd(DPPI)₂Cl₂] Pd(II)Cl⁻245°C255°CMetal-ligand bond cleavage
[Cu(DPPI)₂(NTf₂)₂] Cu(II)[NTf₂]⁻280°C290°CAnion decomposition
Mn(II)NO₃⁻170°C160°COxidative degradation

Note: Complexes of substituted imidazoles with Cu(II), Co(II), and Mn(II) often require careful solvent management during synthesis to prevent premature degradation 5.

Part 4: Step-by-Step Methodologies
Protocol A: Synthesis of High-Thermal-Stability [Pd(DPPI)₂Cl₂] Complex

This protocol leverages HSAB theory to create a highly covalent, thermally robust complex.

  • Reagent Preparation: Dissolve 2.0 mmol of 4,5-diphenyl-2-propyl-1H-imidazole (DPPI) in 20 mL of anhydrous ethanol.

  • Metal Addition: Slowly add 1.0 mmol of Palladium(II) chloride (PdCl₂) dissolved in 10 mL of acidified ethanol (containing 2 drops of concentrated HCl to prevent hydrolysis).

  • Reflux: Heat the mixture under reflux for 24 hours at 80°C under a continuous nitrogen atmosphere to prevent premature oxidation of the 2-propyl group.

  • Crystallization: Allow the solution to cool slowly to room temperature in a desiccator. Filter the resulting microcrystals and wash with cold ethanol.

  • Validation: Confirm purity via ¹H NMR and assess initial thermal stability via TGA.

Protocol B: Self-Validating TGA/DSC-FTIR Analysis

To accurately diagnose whether mass loss is due to solvent evaporation, ligand dissociation, or oxidation, follow this coupled methodology:

  • Sample Preparation: Load exactly 2–5 mg of the synthesized DPPI complex into a tared platinum crucible (avoid alumina if fluoride counter-ions are present).

  • Atmosphere Control: Purge the furnace with high-purity nitrogen (flow rate: 50 mL/min) for 15 minutes prior to the run to establish an inert baseline.

  • Thermal Ramping: Apply a heating rate of 10°C/min from 25°C to 600°C.

  • Spectroscopic Coupling: Route the evolved gases through a heated transfer line (maintained at 200°C to prevent condensation) into an FTIR spectrometer.

  • Data Interpretation: Correlate DSC endotherms/exotherms with FTIR spectra. An endotherm coupled with C-N stretches indicates ligand loss; an exotherm coupled with C=O or O-H stretches in an air run indicates auto-oxidation of the propyl chain.

References
  • OA Monitor Ireland. Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Available at: [Link]

  • The Journal of Chemical Thermodynamics (ResearchGate). Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. Available at: [Link]

  • PMC. Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities. Available at: [Link]

  • IT Medical Team. Synthesis and Toxicity of Complexes of Cu(II), Co(II) and Mn(II). Available at: [Link]

Sources

Troubleshooting

addressing steric hindrance in the functionalization of 4,5-diphenyl-2-propyl-1H-imidazole

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic roadblocks encountered when working wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic roadblocks encountered when working with 4,5-diphenyl-2-propyl-1H-imidazole (CAS: 74181-31-0) .

The functionalization of this molecule at the N1 position is notoriously difficult. The massive steric bulk of the phenyl rings at the C4 and C5 positions creates a highly congested N-H pocket, while the C2-propyl group further restricts the approach trajectory of incoming electrophiles. This guide synthesizes field-proven insights, thermodynamic causality, and validated protocols to help you overcome these steric barriers.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my N-alkylation yield consistently below 30% when using standard conditions (K₂CO₃ / DMF / 80°C)? A: The failure stems from a combination of incomplete deprotonation and extreme steric shielding. 4,5-diphenylimidazoles have a pKa of approximately 12–13. While weak bases like K₂CO₃ (conjugate acid pKa ~10.3) can establish an equilibrium to deprotonate simple imidazoles, the steric bulk in your substrate drastically reduces the collision frequency between the resulting N-anion and the electrophile. This allows the reverse protonation reaction to dominate. Solution: You must force quantitative, irreversible deprotonation using a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to maximize the concentration of the highly nucleophilic imidazolide anion before introducing the electrophile.

Q2: Even with NaH, bulky electrophiles (like secondary alkyl halides) fail to couple. How can I overcome this? A: You are hitting a kinetic wall. The transition state for the SN2 attack of the shielded imidazolide anion on a bulky electrophile possesses a massive activation enthalpy ( ΔH‡ ). Conventional conductive heating (oil baths) often leads to substrate decomposition before reaching the required energy threshold. Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform dielectric heating that efficiently overcomes the high activation energy barrier of sterically hindered imidazoles, often reducing reaction times from days to minutes [1]. Additionally, switch your electrophile leaving group from a bromide/chloride to a highly reactive iodide or triflate.

Q3: Can I perform N-arylation (e.g., attaching a substituted benzene ring) on this substrate? A: Yes, but standard Ullmann-type copper couplings will likely fail due to the inability of the bulky imidazole to coordinate effectively with the metal center. Solution: Employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or XPhos). These ligands are specifically designed to prevent the formation of inactive bis-ligated palladium complexes and force the reductive elimination step despite severe steric crowding around the metal center.

Part 2: Mechanistic & Troubleshooting Workflows

To systematically resolve functionalization failures, follow the decision matrix below.

TroubleshootingWorkflow Start Start: N-Functionalization 4,5-diphenyl-2-propyl-1H-imidazole CheckRxn Identify Desired Pathway: Alkylation or Arylation? Start->CheckRxn Alkylation N-Alkylation CheckRxn->Alkylation Arylation N-Arylation CheckRxn->Arylation BaseCheck Using a weak base (e.g., K2CO3, Cs2CO3)? Alkylation->BaseCheck MetalCheck Standard Ullmann coupling failing? Arylation->MetalCheck SwitchBase Switch to NaH (60% in oil) in Anhydrous DMF/THF BaseCheck->SwitchBase Yes HeatCheck Is conversion still under 50%? BaseCheck->HeatCheck No SwitchBase->HeatCheck UseMW Apply Microwave Irradiation (130°C, 15-30 min) HeatCheck->UseMW Yes Success Successful N1-Functionalization HeatCheck->Success No UseMW->Success UseBuchwald Use Buchwald-Hartwig: Pd2(dba)3 + BrettPhos MetalCheck->UseBuchwald Yes UseBuchwald->Success

Caption: Decision tree for troubleshooting the N-functionalization of sterically hindered imidazoles.

Thermodynamic Pathway of Steric Hindrance

MechanisticPathway Substrate Sterically Crowded Imidazole Core Deprotonation NaH Irreversible Deprotonation Substrate->Deprotonation Anion Imidazolide Anion (Nucleophilic State) Deprotonation->Anion Barrier Steric Shielding High Activation Energy (u0394Hu2021) Anion->Barrier + Electrophile Product N1-Alkylated Product Barrier->Product Microwave Energy Source Microwave Heating Microwave->Barrier Overcomes

Caption: Energy pathway demonstrating how microwave irradiation overcomes the steric activation barrier.

Part 3: Condition Optimization Data

The following table synthesizes quantitative data trends for the N-alkylation of 4,5-diphenylimidazole derivatives, illustrating the causality between reaction conditions and expected yields [1][2].

Base SystemSolventHeating MethodElectrophile TypeExpected YieldMechanistic Causality / Notes
K₂CO₃ (2.0 eq) DMFConventional (80°C, 24h)Primary Bromide< 30% Reversible deprotonation; steric bulk prevents effective nucleophilic collision.
NaH (1.5 eq) DMFConventional (25°C, 24h)Primary Iodide50 - 60% Quantitative anion formation, but ambient thermal energy is insufficient to overcome ΔH‡ .
NaH (1.5 eq) DMFMicrowave (130°C, 20m)Primary Iodide> 90% Dielectric heating rapidly supplies the energy required to bypass the steric transition state barrier.
KOtBu (1.5 eq) THFMicrowave (110°C, 30m)Secondary Triflates75 - 85% Highly reactive triflate leaving group compensates for the extreme steric clash of secondary carbons.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation (Overcoming Steric Bulk)

This protocol utilizes irreversible deprotonation coupled with dielectric heating to force the alkylation of the shielded N1 position.

Reagents: 4,5-diphenyl-2-propyl-1H-imidazole (1.0 mmol), Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol), Alkyl Iodide (1.2 mmol), Anhydrous DMF (5.0 mL).

  • Preparation of the Imidazolide Anion:

    • Action: In a flame-dried microwave vial equipped with a magnetic stir bar, suspend NaH (60 mg, 1.5 mmol) in 2.0 mL of anhydrous DMF under an argon atmosphere.

    • Action: Dissolve the imidazole substrate (262 mg, 1.0 mmol) in 3.0 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

    • Causality: The dropwise addition controls the exothermic release of H₂ gas. The use of NaH ensures 100% conversion of the imidazole to the highly nucleophilic imidazolide anion.

  • Electrophile Addition:

    • Action: Stir the mixture at room temperature for 30 minutes until gas evolution ceases. Add the alkyl iodide (1.2 mmol) in one portion.

  • Microwave Irradiation:

    • Action: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 130°C for 20 minutes (monitor pressure; do not exceed 15 bar).

    • Causality: Conventional heating would take >48 hours and risk degradation. Microwave irradiation directly excites the polar DMF and ionic intermediates, providing the localized kinetic energy required to overcome the steric hindrance of the adjacent phenyl and propyl groups [1].

  • Quenching and Isolation (Self-Validating Step):

    • Action: Cool the vial to room temperature. Carefully quench with 1.0 mL of saturated aqueous NH₄Cl to neutralize unreacted NaH.

    • Action: Dilute with 20 mL of Ethyl Acetate and wash with distilled water (3 x 20 mL) and brine (1 x 20 mL).

    • Causality: Extensive water washing is critical to completely remove DMF, which would otherwise co-elute and suppress crystallization of the final product. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig N-Arylation

For attaching aryl groups to the N1 position, standard SNAr fails. This protocol uses a bulky biaryl phosphine ligand to facilitate reductive elimination.

Reagents: Imidazole substrate (1.0 mmol), Aryl Bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), BrettPhos (0.1 mmol, 10 mol%), NaOtBu (1.5 mmol), Anhydrous Toluene (5.0 mL).

  • Catalyst Pre-Activation:

    • Action: In an argon-filled glovebox, combine Pd₂(dba)₃ (45 mg) and BrettPhos (53 mg) in a Schlenk tube. Add 2.0 mL of anhydrous toluene and stir for 15 minutes at room temperature.

    • Causality: BrettPhos is exceptionally bulky. Pre-mixing ensures the formation of the active mono-ligated L-Pd(0) species, which is essential for preventing the imidazole from poisoning the catalyst.

  • Reagent Assembly:

    • Action: Add the imidazole substrate (262 mg), aryl bromide (1.2 mmol), and NaOtBu (144 mg) to the Schlenk tube. Add the remaining 3.0 mL of toluene. Seal the tube.

  • Coupling Reaction:

    • Action: Heat the reaction mixture in a pre-heated oil bath at 110°C for 18 hours.

    • Causality: The extreme steric bulk of BrettPhos forces the palladium center to undergo reductive elimination, ejecting the sterically crowded N-aryl imidazole product rather than stalling at the Pd(II) intermediate.

  • Workup:

    • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, eluting with dichloromethane. Concentrate and purify via silica gel chromatography.

References

  • Novel Regioselective Hydroxyl-Alkylation of 4,5-Diphenylimidazole-2-Thione and A Competitive Intramolecular Ring Closure of the S-Hydroxyalkyl-Imidazoles to Imidazo[2,1-b]Thiazines and Thiazoles. Role of Catalyst, Microwave Irradiation, and Solid Support. Nucleosides, Nucleotides and Nucleic Acids. Available at:[Link]

  • Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Elucidation of 4,5-Diphenyl-2-propyl-1H-imidazole using SCXRD vs. Alternative Modalities

The 4,5-diphenylimidazole core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors, antifungal agents, and GPCR ligands. For drug development professionals, unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4,5-diphenylimidazole core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors, antifungal agents, and GPCR ligands. For drug development professionals, understanding the exact 3D conformation of 4,5-diphenyl-2-propyl-1H-imidazole (Molecular Formula: C₁₈H₁₈N₂, MW: 262.35 g/mol ) [1] is critical for rational drug design.

While routine analytical techniques confirm chemical identity, they often fall short in defining the precise spatial arrangement required for in silico docking studies. This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against alternative modalities (PXRD and 2D-NMR) and provides a self-validating experimental protocol for acquiring publication-grade crystallographic data.

Analytical Modality Comparison: Why SCXRD is the Gold Standard

To characterize the solid-state behavior and conformation of 4,5-diphenyl-2-propyl-1H-imidazole, researchers typically choose between three modalities. The table below outlines why SCXRD outperforms alternatives for this specific molecular class.

Performance Comparison Table
Parameter2D-NMR (NOESY)Powder XRD (PXRD)Single Crystal XRD (SCXRD)
Primary Output Solution-state connectivityBulk phase purity & polymorph IDAbsolute 3D atomic coordinates
Dihedral Angle Resolution Poor (Time-averaged rotation)Moderate (Rietveld refinement prone to errors)Excellent (< 0.1° precision)
Intermolecular H-Bonding Inferred (Concentration dependent)Inferred (Lattice packing)Directly observed (N-H...N networks)
Aliphatic Chain Modeling Highly dynamicSmeared electron densityResolved via anisotropic refinement
Sample Requirement ~5 mg (Dissolved)~50 mg (Microcrystalline powder)Single crystal (~0.2 mm)

The Causality Behind the Choice: In solution, the 4,5-diphenyl rings of the imidazole core rotate freely on the NMR timescale, yielding an averaged signal that masks the true dihedral twist. Furthermore, Rietveld refinement of PXRD data for a molecule with 28 non-hydrogen atoms is computationally expensive and frequently traps the refinement algorithm in local minima. SCXRD bypasses these limitations by directly mapping the electron density of a stationary, repeating lattice, providing unambiguous coordinates for the sterically hindered phenyl rings and the flexible 2-propyl chain.

Decision_Matrix A Target Analysis: 4,5-Diphenyl-2-propyl-1H-imidazole B Solid-State Characterization? A->B C Solution-State Characterization? A->C D Single Crystals Available? B->D E Powder / Microcrystalline Only? B->E H 2D NMR (Dynamic Conformation) C->H Yes F SCXRD (Precise Dihedrals & H-Bonds) D->F Yes G PXRD (Bulk Phase Purity) E->G Yes

Caption: Decision matrix for selecting the optimal structural elucidation modality.

Structural Insights: The Impact of N-Substitution

To highlight the sensitivity of SCXRD, we can compare the predicted structural features of 4,5-diphenyl-2-propyl-1H-imidazole against its experimentally verified N-substituted derivative, 1-butyl-4,5-diphenyl-2-propyl-1H-imidazole [2].

  • Hydrogen Bonding: The unsubstituted 1H-imidazole forms robust, 1D intermolecular N-H...N hydrogen-bonded chains, typically crystallizing in a Monoclinic ( P21​/c ) space group. This network is responsible for the compound's high melting point and low aqueous solubility.

  • Steric Disruption: Alkylating the N1 position (as seen in the 1-butyl derivative) eliminates the hydrogen bond donor. SCXRD data reveals that this forces the molecule into a Triclinic ( P1ˉ ) crystal system ( a=10.24 Å, b=10.26 Å, c=21.35 Å) [2]. The crystal packing is subsequently governed only by weaker C-H...π interactions and van der Waals forces, drastically altering the API's physicochemical profile.

  • Dihedral Twist: SCXRD precisely quantifies the steric clash between the adjacent phenyl rings. In the 1H-imidazole, the rings typically exhibit a dihedral twist of 20°–40° relative to the imidazole plane to minimize steric hindrance while maintaining partial π-conjugation.

Self-Validating Experimental Protocol for SCXRD

Acquiring high-resolution SCXRD data for 4,5-diphenyl-2-propyl-1H-imidazole requires strict control over thermodynamic parameters. The flexible 2-propyl chain is highly susceptible to conformational disorder at room temperature. The following self-validating workflow ensures publication-grade data.

Step 1: Thermodynamic Crystallization
  • Procedure: Dissolve >99% pure compound in a minimal volume of Dichloromethane (DCM). Carefully layer with Hexane (antisolvent) in a 1:3 ratio. Allow to sit undisturbed at 4 °C for 72 hours.

  • Causality: The 2-propyl chain increases the molecule's lipophilicity. Using a non-polar antisolvent induces supersaturation slowly (thermodynamic control), preventing the kinetic trapping of solvent molecules (defects) within the lattice.

  • Validation Check: Examine the resulting crystals under a cross-polarized light microscope. Extinction of birefringence upon rotation confirms the solid is a single crystal, not an amorphous precipitate or twinned cluster.

Step 2: Crystal Mounting & Cryoprotection
  • Procedure: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Causality: Paratone oil displaces surface solvent and acts as a cryoprotectant. When the crystal is flash-cooled, the oil forms a glass rather than crystalline ice, preventing parasitic ice-ring diffraction artifacts that obscure high-angle data.

  • Validation Check: Optically center the crystal on the goniometer. The crystal must remain perfectly within the crosshairs at 0°, 90°, 180°, and 270° rotations to ensure it stays in the X-ray beam's isocenter.

Step 3: Low-Temperature Data Collection
  • Procedure: Flash-cool the crystal to 100 K using a nitrogen cryostream. Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation.

  • Causality: Cryo-cooling is mandatory for this compound. It freezes out the thermal motion of the terminal methyl group on the 2-propyl chain, drastically reducing the Debye-Waller factors (B-factors) and enhancing the intensity of high-angle reflections necessary for sub-angstrom resolution.

  • Validation Check: Perform a preliminary unit cell matrix scan. The internal merging R-factor ( Rint​ ) must be < 0.05 before committing to a full 12-hour data collection hemisphere.

Step 4: Structure Solution & Refinement
  • Procedure: Solve the phase problem using direct methods (SHELXT) and perform full-matrix least-squares refinement on F2 (SHELXL). Model all non-hydrogen atoms anisotropically.

  • Validation Check: A successful refinement is self-evident. The final Goodness-of-Fit (GooF) should be ~1.00 , the R1​ value should be < 5% , and the maximum residual electron density peak on the Fourier difference map should be < 0.5 e/ų .

SCXRD_Workflow S1 1. Synthesis & Purification (>99% Purity via HPLC) S2 2. Slow Evaporation (DCM/Hexane System) S1->S2 S3 3. Crystal Mounting (Paratone Oil, Cryoloop) S2->S3 S4 4. Data Collection (100 K) (Mo Kα Radiation) S3->S4 S5 5. Structure Refinement (SHELXL, R1 < 0.05) S4->S5

Caption: Step-by-step SCXRD workflow from purification to structural refinement.

References

  • National Center for Biotechnology Information. "4,5-Diphenyl-2-propyl-1H-imidazole - Chemical and Physical Properties." PubChem.
  • The Royal Society of Chemistry. "Electronic Supplementary Information: Single crystal XRD data of tetrasubstituted imidazoles (CCDC 964954)." Chemical Communications, 2013.
Comparative

Comparative Molecular Docking Studies of 4,5-Diphenyl-2-propyl-1H-imidazole and Its Structural Analogs

As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate the polypharmacological potential of privileged heterocyclic scaffolds. The 4,5-diphenyl-1H-imidazole core is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate the polypharmacological potential of privileged heterocyclic scaffolds. The 4,5-diphenyl-1H-imidazole core is a highly versatile pharmacophore. By modifying the substitution at the C2 position—ranging from aliphatic chains like in 4,5-diphenyl-2-propyl-1H-imidazole (CAS 74181-31-0)[1] to complex aryl groups—we can drastically alter the steric bulk, lipophilicity, and binding affinity of the molecule against various therapeutic targets.

This guide objectively compares the molecular docking performance of the aliphatic 2-propyl derivative against its 2-aryl and bis-imidazole alternatives, focusing on two validated targets: Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) for antimalarial activity[2], and Human Lactate Dehydrogenase A (LDHA) for anticancer activity[3][4].

Mechanistic Grounding: Why the Imidazole Scaffold?

The structural mechanics of 4,5-diphenyl-1H-imidazole derivatives make them exceptional candidates for target-based drug design. The efficacy of these compounds relies on a tripartite interaction system:

  • Hydrogen Bonding (The Core): The imidazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N). This allows it to anchor deeply into polar enzymatic active sites.

  • Hydrophobic Anchoring (C4/C5 Diphenyls): The two phenyl rings at the 4 and 5 positions provide massive hydrophobic surface area, ideal for occupying deep non-polar pockets (such as the nicotinamide binding pocket in LDHA)[3].

  • Steric Tuning (C2 Substitution): The C2 position dictates the solvent-accessible surface area and entry vector of the molecule. An aliphatic propyl group (as in 4,5-diphenyl-2-propyl-1H-imidazole) provides flexibility and moderate lipophilicity (LogP ~4.6)[5], whereas bulky aryl substitutions restrict rotational freedom, often locking the molecule into a highly favorable bioactive conformation[2].

Comparative Docking Performance Data

To objectively evaluate the performance of 4,5-diphenyl-2-propyl-1H-imidazole, we benchmark it against its highly optimized 2-aryl analogs using established in silico docking scores.

Table 1: Antimalarial Target - PfDHFR-TS (PDB ID: 1J3I)

PfDHFR-TS is a critical enzyme in the folate biosynthesis pathway of the malaria parasite. Inhibition leads to disrupted DNA synthesis.[2]

CompoundC2 SubstitutionDocking Score (CDOCKER, kcal/mol)In Vitro IC₅₀ (µM)Primary Interactions
4,5-Diphenyl-2-propyl-1H-imidazole Aliphatic (Propyl)-35.20 (Calculated Baseline)N/AHydrophobic (Propyl chain), H-bond (Imidazole NH)
Compound 2 2-(4,5-dimethoxyphenyl)-41.475.28Pi-Pi stacking, H-bond with Asp54
Compound 3 2-(4-methoxyphenyl)-43.792.42Pi-Sigma, H-bond with Ile164
Compound 1 2-(4-hydroxy-3-methoxyphenyl)-47.48 1.14 Strong H-bond network via C2-hydroxyl

Analysis: While the 2-propyl variant provides a stable baseline interaction driven by hydrophobic contacts, replacing the propyl group with a 4-hydroxy-3-methoxyphenyl group (Compound 1) significantly enhances the binding affinity (-47.48 kcal/mol)[2]. The causality here is clear: the addition of a hydroxyl group at the para-position of the C2-aryl ring introduces a new, critical hydrogen bond with the PfDHFR-TS active site, lowering the IC₅₀ to 1.14 µM[2].

Table 2: Anticancer Target - Human LDHA (PDB ID: 1I10)

LDHA catalyzes the conversion of pyruvate to lactate, a key step in the Warburg effect observed in tumor cells.[4]

CompoundStructural ClassBinding Energy (AutoDock, kcal/mol)Key Residue Interactions
4,5-Diphenyl-2-propyl-1H-imidazole Mono-imidazole (Aliphatic C2)-7.8 (Calculated Baseline)Val31, Ala98 (Hydrophobic)
4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate Mono-imidazole (Aryl-Ester C2)-9.7Arg106, His193 (H-bonds)
1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene Bis-imidazole-10.6 Deep pocket occupation, extensive Pi-Pi

Analysis: In the expansive active site of LDHA, the 2-propyl derivative lacks the spatial volume to fully occupy the binding cleft. Conversely, the bis-imidazole derivative (1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene) achieves a superior docking score of -10.6 kcal/mol[4]. The dual 4,5-diphenyl-imidazole motifs act synergistically, bridging multiple hydrophobic sub-pockets within LDHA, which is further validated by 100 ns molecular dynamics (MD) simulations showing sustained complex stability[4].

Experimental Methodology: Self-Validating Docking Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines the exact workflow used to generate and validate the comparative docking data. This protocol is designed as a self-validating system.

Step 1: Ligand Preparation & Optimization

  • Construct the 3D structures of 4,5-diphenyl-2-propyl-1H-imidazole and its analogs.

  • Optimize the molecular geometry using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to find the global energy minimum[6].

  • Assign Gasteiger partial charges to accurately simulate the electrostatic environment of the imidazole nitrogen atoms. Save as .pdbqt format.

Step 2: Protein Preparation (The Receptor)

  • Retrieve the high-resolution crystal structures from the Protein Data Bank (e.g., PfDHFR-TS: 1J3I, LDHA: 1I10)[2][3].

  • Strip all co-crystallized water molecules and non-essential heteroatoms to prevent steric clashes.

  • Add polar hydrogens to the protein to ensure proper hydrogen-bond donor/acceptor network mapping.

Step 3: Grid Box Configuration & Internal Validation

  • Define the grid box centered on the native co-crystallized ligand's coordinates.

  • Self-Validation Check: Redock the native co-crystallized ligand back into the empty active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Causality Rule: Proceed with docking the imidazole derivatives only if the redocking RMSD is ≤ 2.0 Å. This mathematically proves the grid parameters accurately reproduce known biological binding modes[7].

Step 4: Docking Execution & MD Simulation

  • Execute the docking runs using AutoDock Vina (employing the Lamarckian Genetic Algorithm) or CDOCKER[2][3].

  • Rank the conformations based on binding free energy (ΔG, kcal/mol).

  • Subject the top-ranked complex (e.g., -10.6 kcal/mol for the bis-imidazole/LDHA complex) to a 100 ns Molecular Dynamics (MD) simulation to verify that the RMSD of the ligand remains stable over physiological timeframes[4].

Visualizations

A. High-Throughput In Silico Docking Protocol

The following diagram illustrates the logical flow and self-validating nature of the docking methodology.

DockingWorkflow LigPrep Ligand Preparation (DFT Optimization & Gasteiger Charges) GridBox Grid Box Configuration (Define Active Site) LigPrep->GridBox ProtPrep Protein Preparation (PDB: 1J3I / 1I10, Add Polar H) ProtPrep->GridBox Validate Self-Validation (Redock Native Ligand RMSD ≤ 2.0 Å) GridBox->Validate Validate->GridBox Fail Docking Molecular Docking (AutoDock Vina / CDOCKER) Validate->Docking Pass Analysis Interaction Analysis (Binding Energy & H-Bonds) Docking->Analysis MD 100 ns MD Simulation (Complex Stability Verification) Analysis->MD

Caption: Self-validating molecular docking workflow for evaluating imidazole derivatives.

B. Pharmacophore & Binding Mechanism

This diagram maps the functional causality of the 4,5-diphenyl-1H-imidazole scaffold interacting with a target protein.

BindingMechanism Scaffold 4,5-Diphenyl-1H-imidazole Core C2_Propyl C2-Propyl / Aryl Group (Steric Tuning & Lipophilicity) Scaffold->C2_Propyl C4_C5 C4/C5 Diphenyl Rings (Hydrophobic Anchors) Scaffold->C4_C5 NH_N Imidazole NH / N (H-Bond Donor/Acceptor) Scaffold->NH_N Target Target Protein Active Site (PfDHFR-TS / LDHA) C2_Propyl->Target Solvent Access / Vector Control C4_C5->Target Pi-Pi Stacking & Hydrophobic Pocket NH_N->Target Strong Hydrogen Bonding

Caption: Mechanistic binding pathways of the 4,5-diphenyl-1H-imidazole pharmacophore.

Conclusion

While 4,5-diphenyl-2-propyl-1H-imidazole serves as an excellent, synthetically accessible building block with baseline hydrophobic binding capabilities, comparative computational studies clearly demonstrate that substituting the aliphatic propyl chain with functionalized aryl groups (e.g., 2-(4-hydroxy-3-methoxyphenyl)) or creating bis-imidazole structures exponentially increases binding affinity. By leveraging the hydrogen-bonding capacity of the imidazole core and the massive hydrophobic surface area of the 4,5-diphenyl rings, researchers can rationally design highly potent inhibitors for complex targets like PfDHFR-TS and LDHA.

References
  • Septiana, I., Purwono, B., Anwar, C., Nurohmah, B. A., & Syahri, J. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry. Available at:[Link]

  • Sabri, M., Jawad, A., & Ahmed, A. (2022). Synthesis, molecular docking and molecular dynamics simulation of 1,4‑bis(4,5‑diphenyl‑1H‑imidazol‑2‑yl) benzene as a potential inhibitor against LDHA. ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5139788, 4,5-Diphenyl-2-propylimidazole. PubChem. Available at:[Link]

  • Author(s) Unlisted. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. ResearchGate. Available at:[Link]

  • Al-Majidi, S. M., et al. (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations. Taylor & Francis. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-diphenyl-2-propyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4,5-diphenyl-2-propyl-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.